Boc-MIF-1-Am
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H46N4O5 |
|---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-1-[[2-(1-adamantylamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C28H46N4O5/c1-17(2)9-21(30-25(35)22-7-6-8-32(22)26(36)37-27(3,4)5)24(34)29-16-23(33)31-28-13-18-10-19(14-28)12-20(11-18)15-28/h17-22H,6-16H2,1-5H3,(H,29,34)(H,30,35)(H,31,33)/t18?,19?,20?,21-,22-,28?/m0/s1 |
InChI Key |
KZIJKVKQZRXZLN-UHEQQTILSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)C4CCCN4C(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Boc-MIF-1-Am: Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Boc-MIF-1-Am (Boc-Pro-Leu-Gly-NH₂), a synthetically crucial N-terminally protected derivative of Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1). MIF-1, an endogenous tripeptide, has garnered significant interest for its neuromodulatory activities, particularly its positive allosteric modulation of dopamine D2 receptors and its anti-opioid properties. This document details the historical context of the Tyr-MIF-1 family of peptides, the synthesis of this compound, its role in research, and its key biological activities supported by quantitative data. Detailed experimental protocols for relevant assays and visualizations of key signaling pathways are provided to facilitate further research and development in this area.
Introduction: The Tyr-MIF-1 Family of Peptides
The story of this compound is intrinsically linked to the discovery and exploration of the Tyr-MIF-1 family of peptides. This family of small, endogenous peptides has played a pivotal role in shaping our understanding of neuropeptide function.
-
MIF-1 (Pro-Leu-Gly-NH₂): The parent compound, MIF-1, was the first hypothalamic peptide demonstrated to exert effects directly on the brain, challenging the prevailing dogma that hypothalamic peptides only acted on the pituitary gland.[1] It is derived from the enzymatic cleavage of oxytocin.[2] Clinically, MIF-1 has shown potential in treating conditions like Parkinson's disease and depression.[2] A remarkable characteristic of MIF-1 is its unusual stability in human plasma.
-
Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH₂): This tetrapeptide, with a tyrosine residue added to the N-terminus of MIF-1, exhibits not only anti-opioid activity but also a considerable selectivity for the mu-opioid binding site.[1] The discovery of Tyr-MIF-1 was significant as it demonstrated that peptides could be actively and saturably transported across the blood-brain barrier.[1]
-
Other notable members: The family also includes Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH₂) and the endomorphins (endomorphin-1 and -2), which are highly selective ligands for the mu-opioid receptor.
This compound, or Boc-Pro-Leu-Gly-NH₂, is the N-terminally protected form of MIF-1, where "Boc" stands for tert-butyloxycarbonyl, a common protecting group in peptide synthesis. The "Am" signifies that the C-terminus is amidated. This modification is crucial for its use as a building block in the solid-phase synthesis of MIF-1 analogs and other peptidomimetics.
Synthesis of this compound
This compound is synthesized using solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry. The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Workflow for Solid-Phase Synthesis of this compound
Caption: A flowchart illustrating the key steps in the solid-phase synthesis of this compound.
Detailed Experimental Protocol: Solid-Phase Synthesis of Boc-Pro-Leu-Gly-NH₂
This protocol is adapted from standard solid-phase peptide synthesis procedures.
1. Resin Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF and wash the resin three times with DMF.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Drain the deprotection solution and wash the resin five times with DMF.
-
Confirm the presence of free primary amines using a Kaiser test.
3. Amino Acid Coupling (Glycine):
-
In a separate vessel, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin and agitate for 2 hours.
-
Drain the coupling solution and wash the resin with DMF and dichloromethane (DCM).
4. Subsequent Amino Acid Couplings (Leucine and Proline):
-
Repeat the Fmoc deprotection and coupling steps for Fmoc-Leu-OH.
-
For the final amino acid, use Boc-Pro-OH in the coupling step.
5. Cleavage and Deprotection:
-
After the final coupling and washing, dry the peptidyl-resin under vacuum.
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v).
-
Treat the resin with the cleavage cocktail for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
6. Precipitation and Purification:
-
Concentrate the filtrate and add it dropwise to cold diethyl ether to precipitate the crude peptide.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
Dry the crude peptide and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
7. Characterization:
-
Confirm the identity and purity of the final product using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biological Activity and Quantitative Data
This compound itself is not biologically active in the same way as MIF-1 due to the N-terminal Boc group. However, it is a critical precursor for synthesizing MIF-1 and its analogs for biological studies. The biological activities discussed below pertain to the deprotected MIF-1 and its Tyr-MIF-1 analogs.
Positive Allosteric Modulator of Dopamine D2 Receptors
MIF-1 is a positive allosteric modulator (PAM) of the dopamine D2 receptor. This means it binds to a site on the receptor that is distinct from the dopamine binding site and enhances the effect of dopamine. This activity is believed to underlie its potential therapeutic effects in Parkinson's disease.
Quantitative Data on Dopamine D2 Receptor Modulation
| Compound | Assay | Parameter | Value | Reference |
| MIF-1 | cAMP Mobilization (in the presence of Dopamine) | % of Dopamine Emax | 93.6 ± 4.4% | |
| MIF-1 | cAMP Mobilization (in the presence of Dopamine) | EC₅₀ | 0.17 ± 0.07 µM | |
| Peptidomimetic 6b | cAMP Mobilization (in the presence of Dopamine) | % of Dopamine Emax | 86.0 ± 5.4% | |
| Peptidomimetic 6b | cAMP Mobilization (in the presence of Dopamine) | EC₅₀ | 0.33 ± 0.21 µM | |
| MIF-1 | [³H]-NPA Binding Enhancement | % Increase | 18.3 ± 9.1% (at 0.01 nM) |
Anti-Opioid Activity
The Tyr-MIF-1 family of peptides exhibits complex interactions with the opioid system, often acting as antagonists at opioid receptors. This anti-opioid activity can modulate the effects of endogenous and exogenous opioids.
Quantitative Data on Opioid Receptor Binding
| Compound | Receptor | Parameter | Value | Reference |
| Tyr-W-MIF-1 | Mu-1 Opioid | Kᵢ | Intermediate | |
| Tyr-W-MIF-1 | Mu-2 Opioid | Kᵢ | Intermediate | |
| Tyr-MIF-1 | Mu Opioid | IC₅₀ | 37.5 µM | |
| Tyr-W-MIF-1 | Mu Opioid | IC₅₀ | 3.8 µM | |
| Hemorphin-4 | Mu Opioid | IC₅₀ | 6.7 µM |
Signaling Pathways
Understanding the signaling pathways modulated by MIF-1 is crucial for elucidating its mechanism of action.
Dopamine D2 Receptor Signaling Pathway
As a PAM, MIF-1 enhances the canonical Gαi-coupled signaling cascade of the D2 receptor.
Caption: MIF-1 enhances dopamine's inhibitory effect on adenylyl cyclase via the D2 receptor.
Mu-Opioid Receptor Signaling Pathway
The anti-opioid effects of the Tyr-MIF-1 family are mediated by their interaction with opioid receptors, primarily the mu-opioid receptor.
Caption: Tyr-MIF-1 peptides antagonize the signaling of opioid agonists at the mu-opioid receptor.
Detailed Experimental Protocols
Radioligand Binding Assay for Mu-Opioid Receptor
This protocol is a generalized procedure for determining the binding affinity of a compound to the mu-opioid receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).
-
Non-specific binding control: Naloxone (10 µM).
-
Test compound (e.g., a Tyr-MIF-1 analog).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.
-
For total binding, omit the test compound. For non-specific binding, add 10 µM naloxone.
-
Incubate at room temperature for 60 minutes.
-
Rapidly filter the mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D2 Receptor cAMP Functional Assay
This protocol measures the ability of a compound to modulate dopamine-induced inhibition of cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Forskolin (to stimulate cAMP production).
-
Dopamine.
-
Test compound (e.g., MIF-1).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).
Procedure:
-
Seed the D2 receptor-expressing cells in a 384-well plate and incubate overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle.
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.
-
Incubate for 30 minutes at room temperature to allow for cAMP modulation.
-
Lyse the cells and measure intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the log concentration of the test compound to determine the EC₅₀ or IC₅₀ for its modulatory effect.
Conclusion
This compound is a vital tool for the chemical synthesis of MIF-1 and its analogs, enabling detailed investigation into their fascinating and complex biological activities. The parent peptide, MIF-1, and the broader Tyr-MIF-1 family continue to be important subjects of research due to their neuromodulatory effects, particularly as positive allosteric modulators of dopamine D2 receptors and as antagonists of the opioid system. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this unique class of neuropeptides. The development of more potent and selective analogs, facilitated by synthetic intermediates like this compound, holds promise for novel treatments for a range of neurological and psychiatric disorders.
References
Interaction of Boc-MIF-1-Am with Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the interaction between Boc-MIF-1-Am (N-tert-Butoxycarbonyl-Prolyl-Leucyl-Glycinamide) and opioid receptors. Despite extensive investigation into the broader Tyr-MIF-1 family of peptides and their modulation of the opioid system, specific quantitative data on the binding affinity and functional activity of this compound at the mu (µ), delta (δ), and kappa (κ) opioid receptors remains elusive in publicly available literature. This guide summarizes the known interactions of the MIF-1 peptide family, details the standard experimental protocols utilized to characterize such interactions, and presents relevant signaling pathways. The absence of specific binding and functional data for this compound underscores a significant knowledge gap and highlights opportunities for future research in this area.
Introduction
The Tyr-MIF-1 family of endogenous peptides, which includes MIF-1 (Pro-Leu-Gly-NH2), has been implicated in a variety of neuromodulatory activities, including interactions with the opioid system. These peptides can exhibit both opioid agonistic and antagonistic properties, with varying selectivity for the µ, δ, and κ opioid receptors. The synthetic derivative, this compound, where the N-terminus is protected by a tert-Butoxycarbonyl (Boc) group, is of interest for its potential to elucidate the structure-activity relationships within this peptide family and as a potential therapeutic agent. However, a thorough review of the scientific literature reveals a lack of specific quantitative data regarding its direct interaction with opioid receptors.
One study on prolyl-leucyl-glycinamide (MIF-1) indicated that it does not interact with brain opiate receptors, as it did not affect the binding of selective radioligands for µ, δ, and κ receptors[1]. Conversely, another report suggested that MIF-1 can weakly and selectively inhibit mu-type opiate receptors[2]. These conflicting findings, coupled with the absence of data for the Boc-protected analog, necessitate further investigation to fully characterize the pharmacological profile of this compound.
Quantitative Data on this compound Interaction with Opioid Receptors
As of the latest literature review, no specific quantitative data (Ki, IC50, EC50) for the binding affinity or functional activity of this compound at the mu, delta, and kappa opioid receptors has been published. The following tables are presented as templates for the type of data that would be necessary to fully characterize this interaction.
Table 1: Binding Affinity of this compound at Opioid Receptors
| Receptor Subtype | Radioligand | Ki (nM) | Test System | Reference |
| Mu (µ) | [³H]-DAMGO | Data Not Available | e.g., Rat brain homogenates | N/A |
| Delta (δ) | [³H]-Naltrindole | Data Not Available | e.g., CHO-hDOR cells | N/A |
| Kappa (κ) | [³H]-U69,593 | Data Not Available | e.g., Guinea pig brain membranes | N/A |
Table 2: Functional Activity of this compound at Opioid Receptors
| Receptor Subtype | Assay Type | Parameter | Value | Test System | Reference |
| Mu (µ) | GTPγS Binding | EC50 (nM) | Data Not Available | e.g., HEK293-hMOR cells | N/A |
| Mu (µ) | cAMP Inhibition | IC50 (nM) | Data Not Available | e.g., CHO-hMOR cells | N/A |
| Delta (δ) | GTPγS Binding | EC50 (nM) | Data Not Available | e.g., NG108-15 cells | N/A |
| Delta (δ) | cAMP Inhibition | IC50 (nM) | Data Not Available | e.g., HEK293-hDOR cells | N/A |
| Kappa (κ) | GTPγS Binding | EC50 (nM) | Data Not Available | e.g., CHO-hKOR cells | N/A |
| Kappa (κ) | cAMP Inhibition | IC50 (nM) | Data Not Available | e.g., HEK293-hKOR cells | N/A |
Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the binding affinity and functional activity of a compound like this compound at opioid receptors.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) or cultured cells expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]-DAMGO for µ receptors), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, the radioligand, and a high concentration of a known unlabeled opioid ligand (e.g., naloxone).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Functional Assays
This functional assay measures the activation of G proteins coupled to the opioid receptors upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, add the membrane preparation, GDP (to ensure G proteins are in their inactive state), and varying concentrations of the test compound (this compound).
-
Include a basal control (no agonist) and a positive control (a known full agonist, e.g., DAMGO for µ receptors).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled GTPγS.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the stimulated binding (as a percentage of the maximal response to the full agonist) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
cAMP Inhibition Functional Assays
Opioid receptors are typically Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells stably expressing the opioid receptor of interest.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound (this compound).
-
Include a control with forskolin alone to determine the maximal cAMP level.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Opioid Receptor Signaling Pathways
Upon activation by an agonist, opioid receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G proteins (Gi/o).
Conclusion and Future Directions
While the Tyr-MIF-1 family of peptides has been shown to interact with the opioid system, a significant gap exists in our understanding of the specific pharmacology of this compound. The lack of published binding affinity and functional activity data for this compound at the µ, δ, and κ opioid receptors prevents a definitive characterization of its role as a potential opioid modulator.
Future research should prioritize the systematic evaluation of this compound using the standardized in vitro assays detailed in this guide. Such studies are essential to:
-
Determine the binding affinity (Ki) of this compound at each opioid receptor subtype.
-
Characterize its functional activity as an agonist, antagonist, or allosteric modulator using GTPγS binding and cAMP inhibition assays.
-
Elucidate the signaling pathways preferentially activated by this compound.
A comprehensive understanding of the interaction of this compound with opioid receptors will not only clarify its pharmacological profile but also contribute to the broader knowledge of the structure-activity relationships of the Tyr-MIF-1 peptide family and their potential as therapeutic leads.
References
Preliminary In Vitro Efficacy of Boc-MIF-1-Am: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: MIF-1 and its Derivatives
Melanocyte-inhibiting factor (MIF-1) is an endogenous tripeptide with neuromodulatory activity in the central nervous system.[1][2] It is known to be a positive allosteric modulator of dopamine D2 receptors.[2][3] The modification of MIF-1 to Boc-MIF-1-Am is presumed to enhance its stability in experimental conditions by protecting it from enzymatic degradation.
Hypothetical In Vitro Efficacy of this compound
The following tables summarize the expected quantitative outcomes from in vitro assays based on the known effects of MIF-1. These should be validated through direct experimentation with this compound.
Table 1: Dopamine Receptor Modulation
| Assay | Cell Line | Agonist | This compound Concentration | Expected Outcome |
| Radioligand Binding | CHO or HEK293 expressing D2R | [³H]-NPA | 0.01 nM | ~10-20% increase in maximal agonist binding |
| cAMP Assay | CHO or HEK293 expressing D2R | Quinpirole | 1 µM | Potentiation of agonist-induced inhibition of forskolin-stimulated cAMP production |
Table 2: Neuronal Cell Signaling
| Assay | Cell Line | This compound Concentration | Time Point | Expected Outcome |
| Western Blot (pERK) | SH-SY5Y | 10 ng/mL | 10 minutes | Transient increase in ERK1/2 phosphorylation |
| Western Blot (pSTAT3) | SH-SY5Y | 10 ng/mL | 10-60 minutes | Biphasic change in STAT3 phosphorylation (initial decrease) |
| Western Blot (c-Fos) | SH-SY5Y | 10 ng/mL | 1-3 hours | Time-dependent increase in c-Fos expression |
Key Experimental Protocols
Detailed methodologies for investigating the in vitro efficacy of this compound are provided below.
Radioligand Binding Assay for D2 Receptor Modulation
Objective: To determine the effect of this compound on the binding of a D2 receptor agonist.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
[³H]-N-propylapomorphine ([³H]-NPA) as the radiolabeled agonist.
-
Unlabeled NPA for determining non-specific binding.
-
This compound.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from the D2R-expressing cell line.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-NPA, and varying concentrations of this compound.
-
For non-specific binding, add a high concentration of unlabeled NPA.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the effect of this compound on the maximal binding of [³H]-NPA.
Western Blot for Signaling Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of key signaling proteins (ERK, STAT3) and the expression of the immediate early gene c-Fos in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against pERK1/2, total ERK1/2, pSTAT3, total STAT3, c-Fos, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Gel electrophoresis and blotting equipment.
Procedure:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Serum-starve the cells for a few hours prior to treatment.
-
Treat the cells with this compound at the desired concentrations and for various time points.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
Visualizing the Molecular Pathways
The following diagrams illustrate the signaling cascades potentially modulated by this compound, based on the known actions of MIF-1.
Caption: Allosteric modulation of the D2 receptor by this compound.
Caption: Hypothesized neuronal signaling pathways activated by this compound.
Caption: Experimental workflow for Western blot analysis.
References
In Vitro Characterization of Boc-MIF-1-Am Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the in vitro characterization of Boc-MIF-1-Am, a protected and amidated derivative of the neuropeptide Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1). Given that this compound is a specific analog, this document outlines a robust testing cascade based on the known bioactivity of the parent peptide, MIF-1, and the broader signaling pathways of the Macrophage Migration Inhibitory Factor (MIF) family. The methodologies and data presentation formats are designed to facilitate a thorough investigation of this compound's biological activity and mechanism of action.
Overview of MIF-1 and MIF Signaling
Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1), the tripeptide Pro-Leu-Gly-NH2, has demonstrated therapeutic potential in conditions like Parkinson's disease and depression[1]. It is known to modulate dopaminergic and opiate systems in the central nervous system[1].
More broadly, the Macrophage Migration Inhibitory Factor (MIF) protein, a cytokine involved in innate immunity and inflammation, exerts its effects by binding to the cell surface receptor CD74[2][3][4]. This interaction often requires the recruitment of co-receptors such as CD44, CXCR2, or CXCR4 to initiate downstream signaling. Key pathways activated by MIF include the Mitogen-Activated Protein Kinase (MAPK), specifically the Extracellular signal-Regulated Kinase (ERK-1/2) cascade, and the Phosphoinositide 3-Kinase (PI3K)/AKT pathway. These signaling events regulate crucial cellular processes, including proliferation, inflammation, and apoptosis.
MIF Receptor Signaling Pathway
Caption: MIF binding to CD74/CD44 initiates downstream MAPK and PI3K/AKT signaling.
Proposed Experimental Workflow
A tiered approach is recommended to systematically characterize the bioactivity of this compound. This workflow progresses from initial receptor interaction to functional cellular outcomes.
In Vitro Characterization Workflow for this compound
Caption: A sequential workflow for characterizing this compound bioactivity.
Quantitative Data Summary
While specific data for this compound is not yet published, the following table presents example quantitative data from studies on MIF-1 and a representative peptidomimetic analog (Compound 6b). This format should be used to summarize the results obtained from the experimental characterization of this compound.
| Assay Type | Compound | Parameter | Value | Cell Line / System | Reference |
| Receptor Binding | MIF-1 Analog (6b) | % [3H]-NPA Response | 11.9 ± 3.7% (at 0.01 nM) | Dopamine D2 Receptors (D2R) | |
| MIF-1 | % [3H]-NPA Response | 18.3 ± 9.1% (at 0.01 nM) | Dopamine D2 Receptors (D2R) | ||
| Functional Assay | MIF-1 Analog (6b) | EC50 | 0.33 ± 0.21 µM | HEK 293T (cAMP Mobilization) | |
| MIF-1 | EC50 | 0.17 ± 0.07 µM | HEK 293T (cAMP Mobilization) | ||
| MIF-1 Analog (6b) | Emax | 86.0 ± 5.4% | HEK 293T (cAMP Mobilization) | ||
| MIF-1 | Emax | 93.6 ± 4.4% | HEK 293T (cAMP Mobilization) | ||
| Cellular Signaling | MIF-1 | c-Fos Induction | Dose-dependent increase | SH-SY5Y Neurons | |
| Cytotoxicity | MIF-1 Analog (6b) | Toxicity | No effect up to 100 µM | HEK 293T & Rat Cortex Neurons |
Detailed Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the bioactivity of this compound.
Protocol: Receptor Binding Assay (Radioligand Displacement)
-
Objective: To determine the binding affinity of this compound to its putative receptor (e.g., Dopamine D2 Receptor or CD74).
-
Materials:
-
Cell line expressing the target receptor (e.g., HEK293-D2R).
-
Radioligand (e.g., [3H]-N-propylapomorphine for D2R).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., unlabeled dopamine).
-
Glass fiber filters and cell harvester.
-
Scintillation counter and fluid.
-
-
Methodology:
-
Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold buffer. Centrifuge to pellet membranes and resuspend in binding buffer. Determine protein concentration via Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and serial dilutions of this compound.
-
Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).
-
Incubation: Add cell membrane preparation to all wells. Incubate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Protocol: Cellular Signaling Assay (Western Blot for pERK)
-
Objective: To assess if this compound activates the MAPK/ERK signaling pathway. The phosphorylation of ERK (pERK) is a key indicator of pathway activation.
-
Materials:
-
Responsive cell line (e.g., SH-SY5Y neuroblastoma cells or macrophages).
-
Serum-free culture medium.
-
This compound.
-
Lysis buffer (RIPA) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Methodology:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Stimulation: Treat cells with various concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes). Include an untreated control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape and collect lysates.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Normalize protein amounts, mix with Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Blotting: Transfer proteins from the gel to a PVDF membrane.
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-pERK antibody overnight at 4°C.
-
Wash membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
-
Imaging & Analysis: Capture the chemiluminescent signal. Strip the membrane and re-probe with anti-tERK antibody as a loading control. Quantify band intensities and express results as the ratio of pERK to tERK.
-
Protocol: Cell Viability / Cytotoxicity Assay (MTT Assay)
-
Objective: To evaluate the effect of this compound on cell viability and determine any potential cytotoxicity.
-
Materials:
-
Relevant cell line (e.g., HEK293T, SH-SY5Y).
-
96-well cell culture plates.
-
This compound.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control to determine cell viability. Plot viability against this compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
References
- 1. Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An integrated signal transduction network of macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]
- 4. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Path: A Technical Guide to the Solubility and Stability of Boc-MIF-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-MIF-1 (Boc-Pro-Leu-Gly-NH₂), a synthetically protected form of the endogenous neuropeptide Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1), is a molecule of significant interest in neuropharmacology and drug development. The N-terminal tert-butyloxycarbonyl (Boc) protecting group facilitates its use in peptide synthesis and allows for controlled deprotection. A thorough understanding of its solubility and stability is paramount for its effective use in research and preclinical studies, ensuring accurate dosage, formulation, and interpretation of experimental results. This technical guide provides a comprehensive overview of the solubility and stability profiles of Boc-MIF-1, including detailed experimental protocols and an exploration of the MIF-1 signaling pathway.
Core Physicochemical Properties of Boc-MIF-1
| Property | Value | Source/Method |
| Molecular Formula | C₁₈H₃₂N₄O₅ | Calculated |
| Molecular Weight | 384.47 g/mol | Calculated |
| Structure | Boc-Pro-Leu-Gly-NH₂ | Chemical Synthesis |
| Appearance | White to off-white lyophilized powder | General observation for protected peptides |
Solubility Profile
The solubility of a protected peptide like Boc-MIF-1 is influenced by its amino acid composition, the presence of the hydrophobic Boc group, and the nature of the solvent.
Qualitative Solubility Assessment:
Based on its structure, Boc-MIF-1, a protected tripeptide amide, is expected to exhibit the following solubility characteristics:
-
Aqueous Solvents (Water, Buffers): Low solubility is anticipated due to the hydrophobic nature of the Boc group and the leucine side chain. The amide at the C-terminus may slightly improve aqueous solubility compared to a free carboxylic acid.
-
Polar Aprotic Solvents (DMSO, DMF): High solubility is expected. These solvents are effective at dissolving protected peptides by disrupting intermolecular hydrogen bonds.
-
Alcohols (Ethanol, Methanol): Moderate to good solubility is likely. These solvents have both polar and non-polar characteristics, making them suitable for dissolving protected peptides.
-
Chlorinated Solvents (Dichloromethane): Good solubility is expected, particularly for a protected peptide.
Quantitative Solubility Data:
Quantitative solubility data for Boc-MIF-1 is not widely published. The following table provides expected solubility ranges based on the properties of similar protected peptides. Researchers should determine the precise solubility for their specific application empirically.
| Solvent | Expected Solubility Range (mg/mL) | Notes |
| Water | < 1 | Solubility may be slightly increased at acidic or basic pH, but this risks deprotection. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 1 | Low solubility expected. |
| Dimethyl Sulfoxide (DMSO) | > 25 | Generally a good solvent for protected peptides. |
| Dimethylformamide (DMF) | > 25 | Another suitable solvent for protected peptides. |
| Ethanol | 1 - 10 | May require sonication or gentle warming to achieve dissolution. |
| Methanol | 1 - 10 | Similar to ethanol. |
Stability Profile
The stability of Boc-MIF-1 is primarily determined by the lability of the Boc protecting group and the integrity of the peptide backbone.
pH Stability:
The Boc group is notoriously sensitive to acidic conditions.
-
Acidic Conditions (pH < 4): The Boc group is readily cleaved. The rate of cleavage is dependent on the specific acid used, its concentration, and the temperature. Strong acids like trifluoroacetic acid (TFA) can cause rapid deprotection even at room temperature.
-
Neutral Conditions (pH 6-8): The Boc group is generally stable. The peptide backbone is also most stable at a near-neutral pH.
-
Basic Conditions (pH > 8): The Boc group is stable towards bases. However, high pH can lead to racemization of amino acids and degradation of the peptide backbone through hydrolysis, particularly at elevated temperatures.
Temperature Stability:
-
Lyophilized Powder: When stored as a dry powder at -20°C or below, Boc-MIF-1 is expected to be stable for extended periods (months to years).
-
In Solution: The stability of Boc-MIF-1 in solution is significantly lower and is highly dependent on the solvent, pH, and temperature. For short-term storage of solutions, it is recommended to keep them at 4°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation from freeze-thaw cycles.
Forced Degradation Studies:
Forced degradation studies are essential to identify potential degradation products and pathways.
| Stress Condition | Expected Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Cleavage of the Boc-protecting group. Potential hydrolysis of peptide bonds, especially at elevated temperatures. |
| Basic (e.g., 0.1 M NaOH) | Peptide bond hydrolysis. Racemization of amino acids. |
| Oxidative (e.g., 3% H₂O₂) | The peptide backbone of Pro-Leu-Gly is not particularly susceptible to oxidation. |
| Thermal (e.g., 60°C in solution) | Accelerated hydrolysis of peptide bonds and potential deamidation of the C-terminal amide. |
| Photostability (e.g., UV light) | Generally, peptides without chromophoric side chains (like Trp, Tyr, Phe) are relatively photostable. |
Quantitative Stability Data:
Specific kinetic data for the degradation of Boc-MIF-1 is not available in the public domain. The following table outlines the expected stability trends.
| Condition | Parameter | Expected Outcome |
| pH 2, 25°C | Half-life of Boc group | Minutes to hours |
| pH 7, 25°C | Half-life | Days to weeks (dependent on buffer components) |
| pH 10, 25°C | Half-life | Hours to days (due to peptide backbone instability) |
| -20°C (Lyophilized) | Shelf-life | > 1 year |
| 4°C (in DMSO) | Shelf-life | Weeks |
| -20°C (in DMSO) | Shelf-life | Months |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the approximate solubility of Boc-MIF-1 in an aqueous buffer.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of Boc-MIF-1 in a suitable organic solvent where it is highly soluble (e.g., 10 mg/mL in DMSO).
-
Serial Dilution: Serially dilute the stock solution with the desired aqueous buffer (e.g., PBS pH 7.4) to create a range of concentrations.
-
Equilibration: Gently mix the solutions and allow them to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours).
-
Observation and Measurement: Visually inspect each dilution for any signs of precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using a validated analytical method such as RP-HPLC with UV detection. The highest concentration that remains a clear solution is considered the solubility.
Workflow for determining the aqueous solubility of Boc-MIF-1.
Protocol 2: HPLC-Based Stability Assay
Objective: To assess the stability of Boc-MIF-1 under specific pH and temperature conditions.
Methodology:
-
Sample Preparation: Prepare a solution of Boc-MIF-1 at a known concentration (e.g., 1 mg/mL) in the desired buffer (e.g., pH 4, 7, and 9 buffers).
-
Incubation: Incubate the samples at a constant temperature (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench any degradation by diluting the aliquot in a cold mobile phase or by adding a quenching agent if necessary, and store at -20°C until analysis.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating RP-HPLC method. The method should be able to separate the intact Boc-MIF-1 from its potential degradation products (e.g., deprotected MIF-1).
-
Data Analysis: Calculate the percentage of intact Boc-MIF-1 remaining at each time point relative to the initial concentration (time 0). Plot the percentage remaining versus time to determine the degradation kinetics and half-life.
Workflow for an HPLC-based stability assay of Boc-MIF-1.
MIF-1 Signaling Pathway
MIF-1 is known to modulate dopaminergic neurotransmission and has shown potential in models of Parkinson's disease and depression. It acts as a positive allosteric modulator of D₂-like dopamine receptors. The binding of MIF-1 to its receptor complex, which can involve CD74 and CXCR4, initiates a cascade of intracellular signaling events.
The following diagram illustrates a simplified overview of the MIF-1 signaling cascade, leading to the modulation of neuronal function.
Simplified MIF-1 signaling pathway.
Conclusion
This technical guide provides a framework for understanding the solubility and stability of Boc-MIF-1. While specific quantitative data remains to be fully elucidated in publicly accessible literature, the provided information on expected trends and detailed experimental protocols will empower researchers to handle, formulate, and study this promising neuropeptide derivative effectively. The successful application of Boc-MIF-1 in preclinical research hinges on the careful consideration of its physicochemical properties as outlined in this document. It is strongly recommended that researchers empirically determine the precise solubility and stability parameters for their specific experimental conditions and formulations.
Understanding the Bioactivity of Amidated Boc-MIF-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanocyte-inhibiting factor-1 (MIF-1), the tripeptide Pro-Leu-Gly-NH2, is an endogenous neuropeptide with a range of neuromodulatory activities. It is known to interact with opioid and dopamine receptors, exhibiting both opioid antagonism and positive allosteric modulation of dopamine D2 receptors.[1][2][3] The C-terminal amidation is a common feature of many bioactive peptides, often crucial for their activity. In the context of peptide synthesis and the development of analogues, the use of protecting groups is standard practice. One such protecting group is the tert-butyloxycarbonyl (Boc) group, which is frequently used to protect the N-terminal amine. This technical guide explores the bioactivity of amidated Boc-MIF-1 (Boc-Pro-Leu-Gly-NH2), a key intermediate in the synthesis of MIF-1 analogues. While the bioactivity of MIF-1 is well-documented, the pharmacological profile of its N-terminally protected form is less characterized. Understanding the impact of the Boc group on the bioactivity of MIF-1 is crucial for structure-activity relationship (SAR) studies and the design of novel peptidomimetics.
Synthesis of Amidated Boc-MIF-1
The synthesis of amidated Boc-MIF-1 is typically achieved through solid-phase peptide synthesis (SPPS). The following is a generalized protocol.
Experimental Protocol: Solid-Phase Synthesis of Boc-Pro-Leu-Gly-NH2
-
Resin Preparation: A Rink amide resin is commonly used to obtain the C-terminal amide. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).
-
First Amino Acid Coupling: The first amino acid, Fmoc-Gly-OH, is coupled to the resin using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. The completion of the reaction is monitored by a Kaiser test.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the glycine residue using a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling: The second amino acid, Fmoc-Leu-OH, is then coupled to the deprotected glycine residue using the same coupling procedure as in step 2.
-
Fmoc Deprotection: The Fmoc group is removed from the leucine residue.
-
Third Amino Acid Coupling: The final amino acid, Boc-Pro-OH, is coupled to the deprotected leucine residue.
-
Cleavage from Resin: The Boc-Pro-Leu-Gly-NH2 peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to protect acid-sensitive residues.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry and NMR to confirm its identity and purity.
Bioactivity of the Parent Compound: MIF-1 (Pro-Leu-Gly-NH2)
The bioactivity of the deprotected and amidated peptide, MIF-1, has been investigated in various assays. A summary of its known activities is presented below.
Quantitative Data on MIF-1 Bioactivity
| Assay Type | Receptor/Target | System | Activity | Concentration/Dose | Reference |
| Dopamine Receptor Modulation | Dopamine D2 Receptor | Bovine Striatal Membranes | Positive Allosteric Modulator | 1 µM | [2] |
| Opioid Receptor Interaction | µ-Opioid Receptor | Guinea-pig ileum | Weak Antagonist | - | [1] |
| Cellular Signaling | c-Fos expression | SH-SY5Y neuronal cells | Increased expression | 10 ng/mL | |
| Cellular Signaling | pERK | SH-SY5Y neuronal cells | Transient increase | 10 ng/mL | |
| Cellular Signaling | pSTAT3 | SH-SY5Y neuronal cells | Biphasic change | 10 ng/mL |
Predicted Bioactivity of Amidated Boc-MIF-1
The presence of the bulky N-terminal Boc group is expected to significantly alter the bioactivity of MIF-1. The N-terminus of MIF-1 analogues has been shown to be important for their interaction with dopamine receptors. Therefore, it is hypothesized that Boc-MIF-1 will exhibit reduced or negligible activity as a positive allosteric modulator of the D2 receptor. Similarly, its interaction with opioid receptors may be hindered. However, some Boc-protected peptides have been shown to possess their own distinct biological activities. Therefore, experimental validation is essential.
Proposed Experimental Protocols for Bioactivity Assessment
To elucidate the bioactivity of amidated Boc-MIF-1, a series of in vitro assays are proposed.
Dopamine D2 Receptor Binding Assay
This assay will determine if Boc-MIF-1 can modulate the binding of a radiolabeled agonist to the D2 receptor.
Protocol:
-
Membrane Preparation: Dopamine D2 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells, or bovine striatum) are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) is prepared.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled D2 agonist (e.g., [3H]-N-propylapomorphine) and varying concentrations of Boc-MIF-1 or MIF-1 (as a positive control).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the effect of Boc-MIF-1 on agonist binding.
Opioid Receptor Binding Assay
This assay will assess the affinity of Boc-MIF-1 for µ-opioid receptors.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the µ-opioid receptor are prepared.
-
Assay Buffer: A suitable binding buffer is prepared.
-
Incubation: Membranes are incubated with a radiolabeled opioid antagonist (e.g., [3H]naloxone) and varying concentrations of Boc-MIF-1.
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: Radioactivity is measured by scintillation counting.
-
Data Analysis: The IC50 value for Boc-MIF-1 is determined.
Cellular Signaling Pathway Analysis (Western Blot)
This experiment will investigate if Boc-MIF-1 can induce downstream signaling events similar to MIF-1.
Protocol:
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured to ~80% confluency.
-
Treatment: Cells are treated with Boc-MIF-1 (e.g., at various concentrations from 1 ng/mL to 1 µg/mL) for different time points (e.g., 10 min, 30 min, 1h, 2h). MIF-1 is used as a positive control.
-
Cell Lysis: Cells are lysed, and protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against pERK, total ERK, pSTAT3, total STAT3, and c-Fos.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands.
-
Densitometry: Band intensities are quantified to determine the relative levels of protein phosphorylation and expression.
Signaling Pathways Modulated by MIF-1
MIF-1 has been shown to activate intracellular signaling cascades, leading to changes in gene expression. The primary pathway involves the activation of the MAP kinase pathway (pERK) and the subsequent induction of the immediate early gene c-Fos. MIF-1 also appears to modulate the STAT3 pathway.
Conclusion
Amidated Boc-MIF-1 is a crucial molecule in the synthesis of MIF-1 analogues. While the bioactivity of the parent peptide, MIF-1, is characterized by its modulation of dopamine and opioid systems and its influence on intracellular signaling pathways, the pharmacological profile of Boc-MIF-1 remains largely unexplored. Based on structure-activity relationships of MIF-1 analogues, it is anticipated that the N-terminal Boc group will significantly diminish its known bioactivities. However, the potential for novel, unexpected activities cannot be ruled out. The experimental protocols outlined in this guide provide a framework for the systematic investigation of the bioactivity of amidated Boc-MIF-1, which will contribute to a deeper understanding of the structural requirements for MIF-1 receptor interaction and the development of new therapeutic agents.
References
- 1. Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Solid-phase peptide synthesis protocol for Boc-MIF-1-Am.
Introduction
Melanocyte-inhibiting factor 1 (MIF-1), a tripeptide with the sequence Prolyl-Leucyl-Glycinamide (Pro-Leu-Gly-NH2), is an endogenous brain peptide with a range of neuromodulatory activities. Its study and the development of related analogs are crucial in neuropharmacology. This application note provides a detailed protocol for the synthesis of N-terminally protected Boc-MIF-1-Am (Boc-Pro-Leu-Gly-NH2) using Boc/Bzl solid-phase peptide synthesis (SPPS). This method offers a robust and well-established route for producing peptide amides, utilizing the graduated acid lability of the Boc- and benzyl-based protecting groups. The protocol is designed for researchers in peptide chemistry, pharmacology, and drug development, providing a clear, step-by-step guide from resin preparation to final peptide purification.
Principle of the Method
The synthesis is conducted on a solid support, typically a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin, which yields a C-terminal amide upon final cleavage.[1][2] The peptide chain is assembled from the C-terminus to the N-terminus. Each cycle of amino acid addition involves three key steps:
-
Deprotection: Removal of the temporary Nα-Boc protecting group with a moderately strong acid, typically trifluoroacetic acid (TFA).[3]
-
Neutralization: Neutralization of the resulting N-terminal ammonium salt with a hindered organic base to liberate the free amine.
-
Coupling: Formation of the peptide bond by activating the carboxyl group of the incoming Nα-Boc-protected amino acid and reacting it with the free N-terminal amine of the resin-bound peptide.
This cycle is repeated for each amino acid in the sequence. Finally, the peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF).
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the Boc-SPPS of this compound.
| Parameter | Value/Range | Unit | Notes |
| Resin | |||
| Type | MBHA (p-Methylbenzhydrylamine) | - | Suitable for generating C-terminal amides. |
| Substitution Level | 0.5 - 0.8 | mmol/g | A lower substitution can be beneficial for longer or difficult sequences. |
| Reagents (per cycle) | |||
| Boc-Amino Acid | 2 - 4 | equivalents | Relative to resin substitution. |
| Coupling Reagent (HBTU) | 2 - 4 | equivalents | Relative to resin substitution. |
| Activation Base (DIEA) | 4 - 8 | equivalents | Relative to resin substitution. |
| Deprotection Reagent | 25 - 50% TFA in DCM | v/v | |
| Neutralization Reagent | 5 - 10% DIEA in DCM | v/v | |
| Reaction Conditions | |||
| Swelling Time | 30 - 60 | minutes | In an appropriate solvent like DCM or DMF. |
| Deprotection Time | 20 - 30 | minutes | |
| Coupling Time | 1 - 2 | hours | Can be monitored with a ninhydrin test. |
| Cleavage Time (HF) | 1 - 2 | hours | At 0°C. |
| Expected Outcome | |||
| Crude Peptide Yield | 70 - 85 | % | Highly sequence-dependent. |
| Final Purity (Post-HPLC) | >95 | % |
Experimental Protocol
Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Place the MBHA resin (1.0 g, e.g., 0.6 mmol/g substitution) into a solid-phase synthesis reaction vessel. Swell the resin in dichloromethane (DCM, 10-15 mL) for 30 minutes with gentle agitation.
-
DCM Wash: Drain the DCM and wash the resin three times with DCM (10 mL per wash).
-
First Amino Acid Coupling (Boc-Gly-OH):
-
In a separate vessel, dissolve Boc-Gly-OH (3 eq., 1.8 mmol) and HBTU (3 eq., 1.8 mmol) in N,N-dimethylformamide (DMF, 8 mL).
-
Add N,N-diisopropylethylamine (DIEA) (6 eq., 3.6 mmol) to the solution and agitate for 2-5 minutes to pre-activate the amino acid.
-
Drain the DCM from the resin and add the activated amino acid solution.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x 10 mL) and DCM (3x 10 mL).
-
Monitoring (Optional): Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), recouple for another hour.
Peptide Chain Elongation Cycle
This cycle is repeated for Boc-Leu-OH and then for Boc-Pro-OH.
-
Boc Deprotection:
-
Wash the resin with DCM (3x 10 mL).
-
Add a solution of 40% TFA in DCM (10 mL) to the resin and agitate for 2 minutes. Drain.
-
Add a fresh solution of 40% TFA in DCM (10 mL) and agitate for 25 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x 10 mL).
-
-
Neutralization:
-
Wash the resin with isopropanol (2x 10 mL) and DMF (3x 10 mL).
-
Add a solution of 10% DIEA in DCM (10 mL) and agitate for 5-10 minutes.
-
Drain and wash the resin thoroughly with DCM (3x 10 mL).
-
-
Amino Acid Coupling:
-
Couple the next Boc-protected amino acid (Boc-Leu-OH, then Boc-Pro-OH) using the same procedure as described in Section 1, Step 3 .
-
After each coupling, wash the resin as described in Section 1, Step 4 .
-
Final Cleavage and Deprotection
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.
-
Preparation: After the final coupling of Boc-Pro-OH, wash the peptide-resin with DCM (3x 10 mL) and methanol (3x 10 mL). Dry the resin thoroughly under a high vacuum for several hours.
-
HF Cleavage Setup: Place the dried peptide-resin into the reaction vessel of the HF apparatus. Add a scavenger, such as anisole (1.0 mL per gram of resin), to prevent side reactions.
-
Cleavage Reaction:
-
Cool the reaction vessel to 0°C in an ice/salt bath.
-
Condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Evaporation: Evaporate the HF under a stream of nitrogen followed by a high vacuum.
Peptide Precipitation and Purification
-
Peptide Precipitation: Wash the resin/crude peptide mixture with cold diethyl ether (3x 20 mL) to remove the scavenger and cleaved protecting groups. This will precipitate the crude peptide.
-
Extraction: Extract the peptide from the resin using a 10% aqueous acetic acid solution (3x 20 mL).
-
Lyophilization: Freeze the combined aqueous extracts and lyophilize to obtain the crude peptide as a white, fluffy powder.
-
Purification:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1% TFA in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column.
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
-
Characterization: Collect the fractions containing the pure peptide, pool them, and lyophilize. Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.
Workflow and Pathway Diagrams
References
Application Notes and Protocols for MIF-1 in Primary Neuronal Cell Cultures
Application Notes
Introduction to MIF-1
MIF-1 is an endogenous neuropeptide with a range of effects on the central nervous system.[1][2][3] It has been investigated for its potential therapeutic roles in conditions such as Parkinson's disease and depression.[1][2] In primary neuronal cell cultures, MIF-1 serves as a valuable tool to investigate neuronal signaling, neuro-hormonal regulation, and the cellular mechanisms underlying its physiological and pharmacological effects.
Mechanism of Action
The precise cellular mechanisms of MIF-1 action are still under investigation, but several key pathways have been identified. MIF-1 is known to be a potent allosteric modulator of dopamine receptors, suggesting its influence on dopaminergic signaling. Studies have shown that MIF-1 can modulate multiple intracellular signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). Furthermore, MIF-1 has been shown to modulate the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3), indicating a broader spectrum of cellular influence beyond classical G-protein coupled receptor signaling.
Applications in Primary Neuronal Cultures
-
Investigation of Neuronal Signaling: MIF-1 can be used to study the activation and kinetics of the ERK/MAPK and STAT3 signaling pathways in various types of primary neurons (e.g., cortical, hippocampal).
-
Dopaminergic System Research: As a modulator of dopamine receptors, MIF-1 is a useful tool for studying the regulation of dopaminergic neurotransmission and the effects of its modulation on neuronal function.
-
Neuroprotection Assays: Given its link to signaling pathways involved in cell survival, MIF-1 can be investigated for potential neuroprotective effects against various neurotoxic insults in primary neuronal cultures.
-
Gene Expression Studies: MIF-1 has been shown to induce the expression of the immediate early gene c-Fos, a marker of neuronal activity. This can be used to map neuronal activation in response to the peptide.
Data Presentation
The following tables summarize quantitative data from studies on the effects of MIF-1 on neuronal cells.
Table 1: Dose-Response Effect of MIF-1 on c-Fos Expression in SH-SY5Y Neuronal Cells
| MIF-1 Concentration | c-Fos Expression (relative to control) |
| 1 ng/mL | Increased |
| 10 ng/mL | Increased |
| 100 ng/mL | Increased |
| 1000 ng/mL | Increased |
Data adapted from Khan, R. S., et al. (2010). Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1). International Journal of Peptides, 2010, 537639.
Table 2: Time-Course of MIF-1-Induced Signaling in SH-SY5Y Neuronal Cells (10 ng/mL MIF-1)
| Time Point | pERK Expression | pSTAT3 Expression | c-Fos Expression |
| 10 minutes | Increased | Decreased | Not reported |
| 60 minutes | Not reported | Decreased | Increased |
| 2 hours | Not reported | Increased | Increased |
| 3 hours | Not reported | Increased | Increased |
Data adapted from Khan, R. S., et al. (2010). Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1). International Journal of Peptides, 2010, 537639.
Experimental Protocols
Protocol 1: Preparation and Treatment of Primary Neuronal Cultures with MIF-1
This protocol provides a general guideline for treating primary cortical neurons with MIF-1. It should be optimized for specific neuronal types and experimental goals.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neuronal plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin)
-
MIF-1 peptide (deprotected from Boc-MIF-1-Am)
-
Sterile, nuclease-free water or appropriate vehicle for MIF-1 reconstitution
-
Poly-D-lysine or other appropriate coating for culture vessels
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Plate Preparation: Coat culture vessels (e.g., 24-well plates) with poly-D-lysine according to the manufacturer's instructions to promote neuronal attachment.
-
Primary Neuron Isolation: Isolate primary cortical neurons from embryonic day 18 (E18) rat brains using established protocols.
-
Cell Plating: Plate the dissociated neurons onto the coated culture vessels at a desired density (e.g., 2 x 10^5 cells/well for a 24-well plate) in neuronal plating medium.
-
Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Allow the neurons to adhere and extend neurites for at least 5-7 days in vitro (DIV) before treatment.
-
MIF-1 Stock Solution Preparation: Reconstitute the MIF-1 peptide in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1 mg/mL). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
MIF-1 Treatment:
-
On the day of the experiment, thaw an aliquot of the MIF-1 stock solution.
-
Prepare serial dilutions of MIF-1 in pre-warmed neuronal culture medium to the desired final concentrations (e.g., 1, 10, 100, 1000 ng/mL).
-
Carefully remove half of the conditioned medium from each well of the neuronal culture and replace it with an equal volume of the MIF-1 containing medium. For the vehicle control, add medium without MIF-1.
-
Return the plate to the incubator for the desired treatment duration (e.g., 10 minutes to 4 hours, depending on the endpoint being measured).
-
-
Downstream Analysis: Following incubation, the cells are ready for downstream analysis such as Western blotting, immunocytochemistry, or RNA extraction.
Protocol 2: Western Blotting for pERK, pSTAT3, and c-Fos
Materials:
-
MIF-1 treated primary neurons
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-ERK, anti-pSTAT3, anti-STAT3, anti-c-Fos, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After MIF-1 treatment, wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-pERK, anti-c-Fos) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and c-Fos to a loading control like β-actin.
Mandatory Visualizations
Caption: MIF-1 Signaling Pathway in Neurons.
Caption: Experimental Workflow for Analyzing MIF-1 Effects.
References
Application Notes and Protocols for Administration of Tyr-MIF-1 Family Peptides in Rodent Models
Disclaimer: The following information is intended for research purposes only. These protocols are synthesized from published literature and should be adapted and validated for specific experimental needs. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical use of animals in research.
This document provides detailed application notes and protocols for the administration of Tyr-MIF-1 family peptides, including MIF-1, in rodent models. While specific data for Boc-MIF-1-Am is limited in the available literature, the methodologies presented here for closely related peptides serve as a strong foundation for its use in experimental settings.
Data Presentation: Quantitative Administration Parameters
The following tables summarize quantitative data from studies utilizing Tyr-MIF-1 and MIF-1 in rodent models, providing a comparative overview of administration routes, dosages, and experimental contexts.
Table 1: Intraperitoneal (IP) Administration of Tyr-MIF-1 Family Peptides in Rats
| Peptide | Dose (mg/kg) | Rodent Model | Experimental Context | Reference |
| Tyr-MIF-1 Peptides | Not Specified | Male Wistar Rats | Immobilization stress-induced antinociception | [1] |
| MIF-1 | 0.1 and 1.0 | Rats | Chronic stress model of depression | [2] |
| MIF-1 | 10.0 | Rats | Chronic stress model of depression (produced hyperalgesia) | [2] |
| Tyr-MIF-1 / MIF-1 | 0.1 to 10.0 | Rats | Peptide YY-induced hyperphagia | [3] |
Table 2: Subcutaneous (SC) Administration of Tyr-MIF-1 Family Peptides in Rats
| Peptide | Dose (mg/kg) | Rodent Model | Experimental Context | Reference |
| MIF-1 / Tyr-MIF-1 | 1.0 | Rats | Haloperidol-induced catalepsy | [4] |
| Alaptide (MIF derivative) | 0.5 and 1.0 | Adult Male Rats | Social memory | |
| MIF-1 | 10 mg (total) | Human (Clinical Study) | Major depression |
Experimental Protocols
The following are detailed protocols for the most common administration routes for Tyr-MIF-1 family peptides in rodent models.
Protocol 1: Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for systemic administration of substances in rodents.
Materials:
-
Peptide (e.g., this compound, MIF-1, Tyr-MIF-1)
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS))
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Appropriate animal restraint device
-
70% ethanol for disinfection
-
Analytical balance and microcentrifuge tubes
Procedure:
-
Peptide Preparation:
-
Calculate the required amount of peptide based on the desired dose (mg/kg) and the weight of the animal.
-
Dissolve the peptide in a minimal amount of a suitable solvent if necessary (e.g., DMSO), and then dilute to the final concentration with the sterile vehicle. Ensure the final concentration of the initial solvent is non-toxic and consistent across all experimental groups. For many peptides, direct dissolution in saline or PBS is possible.
-
Vortex or gently sonicate to ensure complete dissolution.
-
Prepare a fresh solution on the day of the experiment.
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the precise injection volume.
-
Gently restrain the rodent, ensuring the abdomen is accessible. For rats, manual restraint may be sufficient. For mice, a restrainer may be used.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, indicating correct placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions following the injection.
-
Protocol 2: Subcutaneous (SC) Injection
Subcutaneous injection is used for a slower, more sustained release of substances compared to IP injection.
Materials:
-
Peptide (e.g., this compound, MIF-1, Tyr-MIF-1)
-
Sterile vehicle (e.g., 0.9% saline, PBS)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Appropriate animal restraint device
-
70% ethanol for disinfection
-
Analytical balance and microcentrifuge tubes
Procedure:
-
Peptide Preparation:
-
Follow the same procedure as for IP injection to prepare the peptide solution.
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the correct injection volume.
-
Gently restrain the rodent.
-
Lift a fold of skin on the back of the neck or along the flank to create a "tent."
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body. Be careful not to pass through the other side of the skin fold.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and gently massage the area to aid dispersal of the solution.
-
Return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress, skin irritation, or adverse reactions at the injection site.
-
Signaling Pathways
While specific signaling pathways for this compound are not detailed in the available literature, members of the Tyr-MIF-1 family of peptides are known to interact with central nervous system pathways, particularly those involving dopaminergic and opioid systems. For instance, Tyr-MIF-1 can exert both opiate and anti-opiate actions. The administration of these peptides can influence behaviors such as catalepsy, stress responses, and feeding, suggesting modulation of these complex neural circuits.
References
- 1. Effects of Tyr-MIF's family of peptides on immobilization stress-induced antinociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIF-1 is active in a chronic stress animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of Tyr-MIF-1, MIF-1, and naloxone on peptide YY-induced hyperphagia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute administration of MIF-1 or Tyr-MIF-1 inhibits haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Boc-MIF-1-Am
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-MIF-1-Am is the N-terminally Boc-protected form of Melanocyte-Stimulating Hormone Release Inhibiting Factor-1 (MIF-1), a tripeptide (Pro-Leu-Gly-NH2). MIF-1 is an endogenous neuropeptide that has been shown to act as a positive allosteric modulator of dopamine D2 receptors.[1] This modulation suggests therapeutic potential for conditions associated with dopaminergic dysfunction, such as Parkinson's disease and depression.[2][3] The tert-butyloxycarbonyl (Boc) protecting group on this compound is anticipated to be cleaved in vivo, releasing the active MIF-1 peptide. Therefore, this compound is expected to function as a prodrug of MIF-1.
These application notes provide detailed experimental designs for the in vivo evaluation of this compound in rodent models of Parkinson's disease and depression.
Proposed Signaling Pathway of MIF-1
MIF-1 is believed to exert its effects by binding to an allosteric site on the dopamine D2 receptor. This binding enhances the affinity of the receptor for dopamine and potentiates its downstream signaling. This can lead to the activation of intracellular signaling cascades, such as the inhibition of adenylyl cyclase and the modulation of ion channel activity, ultimately influencing neuronal excitability and gene expression.
Application Note 1: In Vivo Efficacy of this compound in a Rat Model of Parkinson's Disease
Objective: To evaluate the pro-dopaminergic and anti-parkinsonian effects of this compound in the 6-hydroxydopamine (6-OHDA) unilateral lesion rat model of Parkinson's disease.
Experimental Protocol:
-
Animal Model: The 6-OHDA-induced lesion in the medial forebrain bundle (MFB) of rats is a well-established model that leads to the degeneration of dopaminergic neurons in the nigrostriatal pathway, mimicking the motor symptoms of Parkinson's disease.[2][4] Adult male Sprague-Dawley or Wistar rats (200-250g) are suitable for this model.
-
6-OHDA Lesioning Procedure:
-
Anesthetize the rats using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Inject 6-OHDA hydrochloride (8-12 µg in 4 µL of saline with 0.02% ascorbic acid) into the right medial forebrain bundle.
-
Allow the animals to recover for at least 2 weeks post-surgery.
-
-
Experimental Groups: A minimum of 8-10 animals per group is recommended.
Group Treatment Dose (mg/kg) Route of Administration 1 Vehicle (e.g., saline, DMSO) - Subcutaneous (SC) or Intraperitoneal (IP) 2 This compound 0.1 SC or IP 3 This compound 1.0 SC or IP 4 This compound 10.0 SC or IP 5 L-DOPA (positive control) 25 (with 6.25 benserazide) IP -
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline, 10% DMSO in saline). The solubility of Boc-protected peptides can be limited in aqueous solutions.
-
Administer the assigned treatment acutely (single injection) or chronically (e.g., once daily for 7-14 days).
-
-
Behavioral Assessment: Apomorphine-Induced Rotational Behavior:
-
Two to four weeks post-6-OHDA lesioning, assess the lesion's success by administering apomorphine (a dopamine agonist, 0.5 mg/kg, SC) and measuring contralateral rotations. Animals exhibiting a stable rotational behavior (e.g., >7 full rotations per minute) are included in the study.
-
Following the treatment period with this compound or vehicle, challenge the animals with apomorphine again.
-
Record the number of full contralateral (away from the lesioned side) rotations for 60-90 minutes using an automated rotometer system.
-
-
Data Analysis:
-
Analyze the total number of rotations using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound treated groups with the vehicle control group.
-
A significant reduction in apomorphine-induced rotations in the this compound groups compared to the vehicle group would indicate a therapeutic effect.
-
Application Note 2: In Vivo Efficacy of this compound in a Rat Model of Depression
Objective: To determine the antidepressant-like effects of this compound in the Chronic Unpredictable Stress (CUS) rat model of depression.
Experimental Protocol:
-
Animal Model: The CUS model is a widely used and validated paradigm for inducing depression-like behaviors in rodents, including anhedonia (reduced interest in rewarding stimuli). Adult male Wistar or Sprague-Dawley rats are suitable.
-
Chronic Unpredictable Stress (CUS) Procedure:
-
Expose rats to a series of mild, unpredictable stressors daily for 4-6 weeks.
-
The stressors should be varied to prevent habituation.
Day Stressor 1 Stressor 2 1 Cage tilt (45°) Damp bedding 2 Stroboscopic light Reversed light/dark cycle 3 Food and water deprivation Predator sounds ... ... ... -
-
Experimental Groups: A minimum of 10-12 animals per group is recommended.
Group Condition Treatment Dose (mg/kg) Route 1 No Stress Vehicle - IP 2 CUS Vehicle - IP 3 CUS This compound 0.1 IP 4 CUS This compound 1.0 IP 5 CUS Imipramine (positive control) 10 IP -
Drug Preparation and Administration:
-
Prepare this compound and vehicle solutions as described in Application Note 1.
-
Administer treatments daily during the last 2-3 weeks of the CUS procedure.
-
-
Behavioral Assessments:
-
Sucrose Preference Test (SPT): This test measures anhedonia.
-
Habituate rats to two bottles, one with water and one with 1% sucrose solution.
-
After a period of food and water deprivation, present the two bottles for a set duration (e.g., 1-4 hours).
-
Measure the consumption from each bottle and calculate the sucrose preference as: (Sucrose intake / Total fluid intake) x 100.
-
-
Forced Swim Test (FST): This test assesses behavioral despair.
-
Place the rat in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during a 5-minute test session. A longer immobility time is indicative of a depression-like state.
-
-
-
Data Analysis:
-
Analyze sucrose preference and immobility time using two-way ANOVA (Stress x Treatment) or one-way ANOVA within the stressed groups, followed by an appropriate post-hoc test.
-
A significant increase in sucrose preference and a decrease in immobility time in the this compound treated groups compared to the CUS-vehicle group would suggest an antidepressant-like effect.
-
Preliminary Studies and Considerations
-
Prodrug Activation: As it is presumed that the Boc group is cleaved in vivo to yield active MIF-1, preliminary pharmacokinetic studies to measure the levels of both this compound and MIF-1 in plasma and brain tissue after administration would be highly valuable.
-
Dose-Response and Route of Administration: The proposed doses are based on studies with MIF-1. It is crucial to perform dose-response studies to determine the optimal dosage for this compound. The route of administration (e.g., subcutaneous, intraperitoneal, intravenous) can significantly impact the bioavailability and should be optimized.
-
Solubility: The solubility of this compound should be determined in various pharmaceutically acceptable vehicles to ensure complete dissolution and accurate dosing.
-
Control Groups: Appropriate vehicle controls are essential. For chronic studies, a non-stressed control group receiving the vehicle should be included to assess the baseline effects of the experimental procedures.
These application notes provide a framework for the in vivo investigation of this compound. The specific parameters of the study should be optimized based on preliminary data and the research question being addressed.
References
- 1. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 2. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIF-1 is active in a chronic stress animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
Determining Optimal Dosage of Boc-MIF-1-Am for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal in vivo dosage of Boc-MIF-1-Am (Boc-Pro-Leu-Gly-NH₂), a protected tripeptide with potential neuromodulatory activities. Due to the limited availability of direct in vivo dosage data for this specific N-terminally protected peptide, this document outlines a systematic approach to establishing an effective and reproducible dosing regimen for preclinical research. The protocols provided are intended as a starting point and should be adapted to specific experimental needs and animal models.
Introduction to this compound
Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1), with the sequence Pro-Leu-Gly-NH₂, is an endogenous neuropeptide known to modulate dopaminergic systems. The addition of a tert-butyloxycarbonyl (Boc) protecting group to the N-terminus of MIF-1 can alter its physicochemical properties, such as lipophilicity and metabolic stability, which may, in turn, affect its pharmacokinetic and pharmacodynamic profile. Therefore, direct extrapolation from dosages used for the unprotected MIF-1 is not recommended.
Key Considerations for In Vivo Studies
Before initiating in vivo experiments with this compound, several factors must be considered:
-
Animal Model: The choice of animal model (e.g., mouse, rat) and the specific strain can influence the effective dose.
-
Route of Administration: Common parenteral routes for peptides include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injection. The chosen route will significantly impact the bioavailability and time to peak plasma concentration.
-
Vehicle Selection: this compound should be dissolved in a biocompatible vehicle. Solubility testing is essential. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or solutions containing a small percentage of a solubilizing agent like DMSO, which should be tested for toxicity at the final concentration.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is currently unknown. A pilot pharmacokinetic study is highly recommended to determine its half-life and bioavailability.
Proposed Starting Dose Range for a Dose-Finding Study
Based on in vivo studies of the parent peptide, MIF-1, a starting dose range for a dose-finding study of this compound in rodents can be cautiously proposed. Studies on MIF-1 have utilized doses ranging from 0.1 mg/kg to 10 mg/kg via intraperitoneal injection to assess its effects on the central nervous system. Given that the Boc group increases the molecular weight and may alter receptor affinity and tissue penetration, a broad dose-response study is crucial.
Table 1: Proposed Dose-Ranging Study for this compound in Mice
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle Control | - | IP, SC, or IV | 6-8 |
| 2 | This compound | 0.1 | IP, SC, or IV | 6-8 |
| 3 | This compound | 1.0 | IP, SC, or IV | 6-8 |
| 4 | This compound | 10.0 | IP, SC, or IV | 6-8 |
| 5 | This compound | 25.0 | IP, SC, or IV | 6-8 |
Experimental Protocols
Preparation of this compound for Injection
-
Determine Solubility: Test the solubility of this compound in various biocompatible solvents (e.g., sterile saline, PBS, 5% DMSO in saline).
-
Vehicle Preparation: Prepare the chosen vehicle under sterile conditions.
-
Dissolution: Weigh the required amount of this compound and dissolve it in the vehicle to the highest desired concentration. Gentle vortexing or sonication may be used if necessary.
-
Serial Dilutions: Perform serial dilutions from the stock solution to prepare the lower dose concentrations.
-
Sterile Filtration: Sterilize the final solutions by passing them through a 0.22 µm syringe filter into sterile vials.
Administration Protocols for Mice
-
Animal Restraint: Manually restrain the mouse, ensuring a firm but gentle grip that exposes the abdomen.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Injection: Insert a 25-27 gauge needle at a 10-20 degree angle. Aspirate to ensure no fluid is drawn back, then slowly inject the solution.
-
Animal Restraint: Gently grasp the loose skin over the scruff of the neck to form a "tent".
-
Injection Site: Wipe the injection site with a 70% ethanol wipe.
-
Injection: Insert a 25-27 gauge needle at the base of the tented skin, parallel to the animal's back. Inject the solution, which will form a small bleb under the skin.
-
Animal Restraint: Place the mouse in a suitable restrainer to immobilize the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Disinfect the tail with a 70% ethanol wipe. Insert a 27-30 gauge needle into one of the lateral tail veins and slowly inject the solution.
Behavioral Assay: Open Field Test (Example)
This test can be used to assess general locomotor activity and anxiety-like behavior.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administration: Administer this compound or vehicle at the predetermined time before the test (e.g., 30 minutes post-IP injection).
-
Test: Place the mouse in the center of an open field arena (e.g., 40 cm x 40 cm x 30 cm) and record its activity for a set duration (e.g., 5-10 minutes) using an automated tracking system.
-
Parameters to Measure: Total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Biochemical Assay: Western Blot for pERK/ERK (Example)
To assess the activation of the MAPK/ERK pathway in a specific brain region (e.g., striatum).
-
Tissue Collection: At a predetermined time point after this compound administration, humanely euthanize the animals and rapidly dissect the brain region of interest.
-
Protein Extraction: Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate with primary antibodies against phosphorylated ERK (pERK) and total ERK (tERK).
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
-
Analysis: Quantify the band intensities and normalize the pERK signal to the tERK signal.
Visualization of Pathways and Workflows
Signaling Pathway of MIF-1
The parent peptide, MIF-1, is known to modulate dopaminergic signaling. While the precise signaling of this compound is yet to be fully elucidated, it is hypothesized to interact with similar pathways.
Caption: Hypothesized signaling pathway of this compound as a positive allosteric modulator of the Dopamine D2 receptor.
Experimental Workflow for Dose-Finding Study
Caption: Experimental workflow for a dose-finding study of this compound in vivo.
Application Notes and Protocols for the Quantification of Boc-MIF-1-Am in Tissue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the quantitative analysis of Boc-MIF-1-Am (Boc-Pro-Leu-Gly-NH₂), a protected tripeptide, in biological tissue samples. Due to the absence of specific published methods for this modified peptide, the following protocols have been developed based on established analytical principles for the quantification of small, hydrophobic peptides in complex biological matrices. The primary recommended methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the latter offering superior sensitivity and selectivity. Protocols for tissue homogenization, sample extraction via Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), and subsequent analysis are detailed.
Introduction
MIF-1 (Pro-Leu-Gly-NH₂) is an endogenous neuropeptide with various modulatory functions in the central nervous system. The N-terminal modification with a tert-butyloxycarbonyl (Boc) group, creating this compound, is a common strategy in drug development to enhance peptide stability against enzymatic degradation and modify its pharmacokinetic properties. Accurate quantification of this modified peptide in tissue is crucial for preclinical studies, including pharmacokinetics, tissue distribution, and metabolism.
The quantification of this compound presents several analytical challenges:
-
Complex Matrix: Tissue homogenates contain a vast number of endogenous substances (proteins, lipids, salts, metabolites) that can interfere with the analysis.[1]
-
Low Concentrations: In vivo studies often result in low analyte concentrations in the target tissue, requiring highly sensitive analytical methods.[2]
-
Hydrophobicity: The Boc group increases the hydrophobicity of the peptide, influencing the choice of extraction solvents and chromatographic conditions.
This guide outlines robust methods to overcome these challenges using widely available analytical instrumentation.
Experimental Protocols
General Workflow
The overall workflow for quantifying this compound from tissue involves several key stages: tissue collection and homogenization, extraction and cleanup of the analyte from the complex matrix, and finally, instrumental analysis.
References
Application Note: HPLC-MS Protocol for the Purification and Analysis of Boc-MIF-1-Am
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification and subsequent analysis of the N-terminally Boc-protected tripeptide, Boc-MIF-1-Am (Boc-Pro-Leu-Gly-NH₂), using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodologies outlined are designed to ensure high purity of the target peptide and accurate characterization, critical for applications in research and drug development.
Introduction
MIF-1 (Pro-Leu-Gly-NH₂) is a neuropeptide with potential therapeutic applications.[1][2] Chemical synthesis of MIF-1 often involves the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to control reaction specificity. The Boc group is typically attached to the N-terminal amine of proline. Following synthesis, the crude product contains the desired Boc-protected peptide along with various impurities. Reversed-phase HPLC (RP-HPLC) is the standard method for purifying such synthetic peptides, separating molecules based on their hydrophobicity.[3] Subsequent analysis by HPLC-MS confirms the identity and purity of the final compound. This protocol details a two-stage HPLC-MS process: a preparative step for purification and an analytical step for characterization.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust HPLC-MS method.
| Property | Value |
| Full Chemical Name | tert-butyloxycarbonyl-Prolyl-Leucyl-Glycinamide |
| Sequence | Boc-Pro-Leu-Gly-NH₂ |
| Molecular Formula | C₁₈H₃₂N₄O₅ |
| Molecular Weight | 384.47 g/mol |
| Structure | (Structure of this compound) |
| Deprotected Form (MIF-1) | Pro-Leu-Gly-NH₂ |
| Deprotected Molecular Weight | 284.35 g/mol |
Experimental Protocols
Materials and Reagents
-
Crude this compound peptide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Preparative and analytical C18 HPLC columns
-
Standard lab equipment (vials, syringes, filters, etc.)
Preparative HPLC for Purification
This protocol is designed to isolate this compound from synthetic impurities.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Fraction collector
Chromatographic Conditions:
| Parameter | Condition |
| Column | Preparative C18, 5-10 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% ACN with 0.1% TFA |
| Gradient | 20-60% B over 40 minutes (may require optimization based on crude purity) |
| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column) |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | Dependent on column loading capacity |
| Sample Preparation | Dissolve crude peptide in a minimal amount of Mobile Phase A or a compatible solvent. |
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the dissolved crude peptide.
-
Run the gradient and collect fractions corresponding to the major peaks.
-
Analyze a small aliquot of each major fraction using analytical HPLC-MS to identify the fraction(s) containing the pure this compound.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
Analytical HPLC-MS for Characterization
This protocol is for the final purity assessment and identity confirmation of the purified this compound.
Instrumentation:
-
Analytical HPLC or UHPLC system
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | Analytical C18, 1.8-3.5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in ACN |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3-0.5 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 214 nm and MS scan |
| Injection Volume | 5-10 µL |
| Sample Preparation | Prepare a ~1 mg/mL solution of the purified peptide in Mobile Phase A. |
Mass Spectrometry Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | 100-1000 m/z |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Expected Ions [M+H]⁺ | This compound: m/z 385.24MIF-1 (in-source fragmentation/deprotection): m/z 285.19 |
Data Presentation
The following table summarizes the expected results from the analytical HPLC-MS.
| Analyte | Retention Time (min) | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Purity (%) |
| This compound | Dependent on specific column and gradient | 385.24 | To be determined | >95% |
| MIF-1 (if present) | Earlier than this compound | 285.19 | To be determined | <5% |
Visualizations
Caption: Experimental workflow for this compound purification and analysis.
Caption: Logical flow of the analytical HPLC-MS process.
Conclusion
The protocols described provide a robust framework for the successful purification and characterization of this compound. Adherence to these methodologies will ensure the high quality and identity of the peptide, which is essential for its intended downstream applications in research and development. Optimization of gradient conditions may be necessary depending on the specific instrumentation and the impurity profile of the crude synthetic peptide.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Boc-MIF-1-Am
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-MIF-1-Am is a protected tripeptide analog of the endogenous neuropeptide Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1). The parent peptide, MIF-1 (Pro-Leu-Gly-NH2), is known for its neuromodulatory activities and is being investigated for various therapeutic applications.[1][2] The N-terminal tert-butyloxycarbonyl (Boc) protecting group is commonly used in peptide synthesis and can influence the fragmentation behavior of the molecule during mass spectrometry analysis. This application note provides a detailed protocol for the fragmentation analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS) and outlines the expected fragmentation pattern.
Chemical Structure
-
Name: this compound
-
Sequence: Boc-Pro-Leu-Gly-NH2
-
Molecular Formula: C18H32N4O5
-
Monoisotopic Mass: 384.2376 Da
Experimental Protocols
This section details the methodology for the mass spectrometry analysis of this compound.
1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid. The formic acid aids in the protonation of the peptide, which is crucial for ESI.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled with a UHPLC system is recommended for this analysis.[3]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID).
-
Collision Energy: Use a stepped collision energy (e.g., 15, 25, 35 eV) to obtain a comprehensive fragmentation spectrum.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
Data Presentation: Predicted Fragmentation of this compound
The fragmentation of this compound is expected to yield characteristic b- and y-type ions from the peptide backbone, as well as neutral losses from the Boc protecting group. The presence of a proline residue is known to influence fragmentation, often leading to enhanced cleavage at the N-terminal side of the proline.[3][4]
Table 1: Predicted m/z Values for Major Fragment Ions of this compound
| Ion Type | Sequence | Predicted m/z |
| [M+H]+ | Boc-Pro-Leu-Gly-NH2 | 385.2449 |
| Neutral Loss | [M+H - C4H8]+ | 329.1818 |
| Neutral Loss | [M+H - C5H9O2]+ | 284.1872 |
| b1 | Boc-Pro | 198.1128 |
| b2 | Boc-Pro-Leu | 311.2074 |
| y1 | Gly-NH2 | 75.0502 |
| y2 | Leu-Gly-NH2 | 188.1448 |
Visualization of Experimental Workflow and Fragmentation Pathway
Experimental Workflow
Caption: Experimental workflow for the mass spectrometry fragmentation analysis of this compound.
Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation pathway of this compound showing major fragment ions.
References
Application Note & Protocol: Assessing Blood-Brain Barrier Penetration of Boc-MIF-1-Am
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for quantifying the blood-brain barrier (BBB) penetration of the synthetic peptide Boc-MIF-1-Am using the in situ brain perfusion technique in rodents. It includes methodologies for sample analysis via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and optional capillary depletion to differentiate between vascular and parenchymal distribution.
Introduction
Melanocyte-inhibiting factor-1 (MIF-1) is an endogenous tripeptide (Pro-Leu-Gly-NH2) with demonstrated potential in preclinical models for treating conditions like Parkinson's disease and depression.[1][2] Studies have shown that MIF-1 can activate CNS pathways, modulate dopaminergic systems, and is transported across the blood-brain barrier.[1][3] this compound is a synthetic analog of MIF-1, incorporating a tert-butyloxycarbonyl (Boc) group and a C-terminal amide. These modifications are intended to enhance stability and lipophilicity, potentially improving its pharmacokinetic profile and ability to cross the BBB.
Accurately quantifying the brain uptake of this compound is critical for its development as a CNS therapeutic. The in situ brain perfusion technique is a robust method for this purpose, as it allows for precise control of the infusate concentration and minimizes the influence of peripheral metabolism on the peptide.[4] This protocol details the steps for performing in situ brain perfusion, followed by brain tissue processing, optional capillary depletion, and quantitative analysis by LC-MS/MS.
Principle of the Method
The in situ brain perfusion technique involves surgically isolating the cerebral circulation in an anesthetized rodent and replacing blood with a controlled, oxygenated perfusion buffer containing the test compound (this compound). After a set period, the brain is harvested, and the concentration of the compound is measured. This allows for the calculation of the brain uptake clearance rate. To further refine the analysis, a capillary depletion method can be employed. This technique separates the brain homogenate into a vascular-rich pellet and a parenchymal supernatant through density gradient centrifugation, making it possible to distinguish between the peptide that is merely present in the brain's blood vessels and the peptide that has actively crossed into the brain tissue itself.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram outlines the complete experimental process from animal preparation to final data analysis.
Caption: Experimental workflow for assessing BBB penetration.
Hypothetical MIF-1 Signaling Pathway in the CNS
MIF-1 is known to activate several intracellular signaling pathways, including the ERK/MAPK pathway, which can lead to changes in gene expression via transcription factors like c-Fos. Understanding these downstream effects underscores the importance of ensuring the peptide reaches its CNS targets.
Caption: Simplified hypothetical MIF-1 signaling cascade in a CNS neuron.
Experimental Protocol
Materials and Reagents
-
Test Compound: this compound (synthesized and purified >95%)
-
Animals: Male Sprague-Dawley rats (250-300 g)
-
Surgical Supplies: Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail), surgical scissors, forceps, sutures, cannulas, peristaltic pump.
-
Perfusion Buffer (PBS): 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11 mM D-glucose. Bubble with 95% O₂/5% CO₂ for 30 min before use and maintain at 37°C.
-
Capillary Depletion Reagents: 26% Dextran (MW ~70,000) solution, physiological buffer.
-
Peptide Extraction: 10% glacial acetic acid in methanol, LC-MS grade water.
-
LC-MS/MS Supplies: C18 columns, formic acid, acetonitrile (ACN), water (LC-MS grade), internal standard.
In Situ Brain Perfusion Procedure
-
Animal Preparation: Anesthetize the rat according to approved institutional protocols. Place the animal on a heating pad to maintain body temperature.
-
Surgical Procedure: Make a midline cervical incision to expose the common carotid arteries (CCAs). Carefully dissect the left CCA and ligate its external and internal branches. Insert a cannula into the CCA, pointing towards the brain.
-
Washout Phase: Begin perfusion with the control PBS buffer at a constant flow rate (e.g., 3-4 mL/min) for 1-2 minutes to wash out the blood from the cerebral vasculature. Ensure the ipsilateral jugular vein is severed to allow outflow.
-
Test Perfusion: Switch the perfusion to the buffer containing a known concentration of this compound (e.g., 1-10 µM). Continue the perfusion for a defined period (e.g., 1, 2, 5, or 10 minutes).
-
Termination and Sample Collection: At the end of the perfusion period, stop the pump and immediately decapitate the animal. Collect a sample of the perfusate from the cannula tip for analysis of the delivered concentration (Cpf).
-
Brain Harvest: Rapidly dissect the brain, remove the cerebellum, and isolate the ipsilateral cerebral hemisphere. Weigh the tissue.
Capillary Depletion (Optional)
-
Homogenization: Homogenize the brain tissue in 3 volumes of physiological buffer.
-
Density Centrifugation: Mix the homogenate with an equal volume of 26% dextran solution. Centrifuge at 5,400 x g for 15 minutes at 4°C.
-
Separation: The resulting pellet contains the capillary-enriched fraction, while the supernatant contains the brain parenchyma. Carefully separate the supernatant from the pellet.
Sample Preparation for LC-MS/MS
-
Peptide Extraction: To the brain homogenate (or separated parenchymal/capillary fractions), add a solution of 10% glacial acetic acid in methanol (10:1 v/w solvent-to-tissue ratio).
-
Incubation & Centrifugation: Incubate the samples on ice for 20 minutes, then centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted peptide.
-
Clean-up: Desalt and concentrate the peptide sample using C18 solid-phase extraction (SPE) cartridges.
-
Reconstitution: Dry the purified peptide and reconstitute it in a suitable solvent (e.g., 0.1% formic acid in 5% ACN/water) for LC-MS/MS analysis.
LC-MS/MS Analysis
Quantify the concentration of this compound in the brain samples and perfusate using a validated LC-MS/MS method. Use an internal standard to ensure accuracy. The analysis typically involves comparing the peak area of the analyte in the sample to a standard curve.
Data Analysis and Presentation
Calculation of Key Parameters
-
Brain Concentration (Cbr):
-
Cbr (nmol/g) = Amount of peptide detected (nmol) / Weight of brain tissue (g)
-
-
Unidirectional Uptake Clearance (Kin): The Kin value represents the rate of transport across the BBB. It is calculated from the linear portion of the uptake curve (brain concentration vs. perfusion time).
-
Kin (mL/s/g) = Cbr / (Cpf × T)
-
Where:
-
Cbr is the concentration of this compound in the brain tissue.
-
Cpf is the concentration in the perfusate.
-
T is the perfusion time in seconds.
-
-
-
Volume of Distribution (Vd): The Vd represents the apparent volume into which the peptide distributes within the brain.
-
Vd (mL/g) = Cbr / Cpf
-
Example Data Tables
The following tables illustrate how quantitative data from these experiments should be structured.
Table 1: Pharmacokinetic Parameters of this compound Brain Uptake
| Parameter | Description | Example Value |
|---|---|---|
| K_in | Unidirectional uptake clearance | 2.5 ± 0.4 µL/s/g |
| V_d (5 min) | Volume of distribution at 5 minutes | 150 ± 25 µL/g |
| Linearity (R²) | Linearity of uptake over 1-5 minutes | 0.98 |
Table 2: Distribution of this compound in Brain Compartments (at 5 min)
| Brain Compartment | Concentration (ng/g tissue) | Percentage of Total (%) |
|---|---|---|
| Parenchyma | 75.6 ± 8.1 | 82% |
| Capillary Fraction | 16.5 ± 2.3 | 18% |
| Total | 92.1 ± 9.9 | 100% |
Conclusion
This protocol provides a comprehensive framework for assessing the BBB penetration of this compound. By employing the in situ brain perfusion technique coupled with capillary depletion and sensitive LC-MS/MS analysis, researchers can obtain reliable quantitative data on both the rate of uptake and the extent of parenchymal entry. This information is crucial for evaluating the potential of this compound as a CNS-acting therapeutic agent and for guiding further drug development efforts.
References
- 1. Brain Activation by Peptide Pro-Leu-Gly-NH(2) (MIF-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 3. Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CNS Delivery of Peptides Across the BBB Using the Dual-Artery In Situ Brain Perfusion Model | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Addressing Boc-MIF-1-Am solubility challenges in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Boc-MIF-1-Am in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: this compound is a modified form of the Melanocyte-Inhibiting Factor 1 (MIF-1) peptide. The "Boc" (tert-Butyloxycarbonyl) group is a protecting group often used in peptide synthesis, which is known to be hydrophobic. This hydrophobicity can significantly decrease the peptide's solubility in aqueous buffers like Phosphate-Buffered Saline (PBS). The "Am" indicates that the C-terminus is an amide, which can also influence solubility.
Q2: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do first?
A2: Do not discard the sample. The first step is to try and solubilize it using a step-wise approach. Refer to the Troubleshooting Guide below for a detailed workflow. It is recommended to test the solubility on a small amount of the peptide first before dissolving the entire stock.
Q3: What solvents are recommended for dissolving this compound?
A3: For hydrophobic peptides like this compound, a common strategy is to first dissolve the peptide in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and then slowly add the aqueous buffer to the desired concentration.[1][2][3][4] For cell culture experiments, it is crucial to keep the final concentration of the organic solvent low (typically ≤0.5% for DMSO) to avoid cytotoxicity.[5]
Q4: Can I sonicate or heat the sample to improve solubility?
A4: Yes, gentle sonication (e.g., 3 cycles of 10-15 seconds in a water bath sonicator, cooling on ice in between) can help break up aggregates and facilitate dissolution. Gentle warming (e.g., to 37°C) can also be effective, but avoid excessive heat as it may degrade the peptide.
Q5: How should I store the this compound stock solution?
A5: Once dissolved, it is best to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C. This will help to avoid repeated freeze-thaw cycles which can degrade the peptide. Lyophilized peptide should be stored at -20°C.
Troubleshooting Guide
Problem: Precipitate forms when adding aqueous buffer to the organic stock solution.
This is a common issue indicating that the peptide's solubility limit in the final buffer/solvent mixture has been exceeded.
Solution Workflow:
-
Stop adding buffer: Do not add more aqueous buffer as this will likely cause further precipitation.
-
Re-solubilize: Try to re-dissolve the precipitate by adding more of the initial organic solvent (e.g., DMSO) until the solution becomes clear again.
-
Adjust Concentration: This indicates that your target concentration in the aqueous buffer is too high. You will need to prepare a more dilute final solution.
-
Re-formulate (If necessary): If adjusting the concentration is not feasible, the peptide must be recovered by lyophilization to remove the solvent. Then, restart the dissolution protocol, this time preparing a more concentrated initial stock in the organic solvent, so that a smaller volume is needed for the final dilution into the aqueous buffer.
Problem: The peptide won't dissolve even in DMSO or DMF.
While uncommon for most peptides, this suggests significant aggregation.
Solution:
-
Try Chaotropic Agents: For strongly aggregated peptides, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used to solubilize the peptide. However, these are generally not compatible with live cell assays and may need to be removed by methods like dialysis or size-exclusion chromatography.
-
Contact Supplier: If all else fails, contact the peptide supplier for specific advice on the lot you have received.
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent Type | Examples | Recommended Starting Concentration | Pros | Cons |
| Aqueous Buffers | Sterile Water, PBS (pH 7.2-7.4) | 1 mg/mL | Biologically compatible. | Unlikely to work for hydrophobic this compound. |
| Organic Solvents | DMSO, DMF, Acetonitrile | 10-20 mg/mL (initial stock) | Effective for hydrophobic peptides. | Can be toxic to cells at high concentrations. DMSO may oxidize peptides with Cys, Met, or Trp residues. |
| Acidic Solutions | 10% Acetic Acid | 1 mg/mL | Can protonate basic residues, increasing solubility. | May not be suitable for all experimental conditions. |
| Basic Solutions | 0.1M Ammonium Bicarbonate | 1 mg/mL | Can deprotonate acidic residues, increasing solubility. | Not recommended if the peptide contains Cysteine. |
Table 2: DMSO Concentration Limits for Cell Culture
| Cell Type | Maximum Recommended DMSO Concentration |
| Most Cell Lines | ≤ 0.5% (v/v) |
| Primary Cells | ≤ 0.1% (v/v) |
Experimental Protocols
Protocol: Solubilization of this compound for Cell Culture Applications
This protocol follows a step-wise approach to achieve a final working solution in an aqueous buffer.
Materials:
-
Lyophilized this compound
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Prepare Concentrated Stock:
-
Add a minimal, precise volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex gently for 10-20 seconds. If not fully dissolved, sonicate briefly in a water bath (see Troubleshooting). The solution should be clear and free of particulates.
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Slowly add the desired sterile aqueous buffer drop-wise to the DMSO stock solution while gently vortexing. Do not add the DMSO stock to the buffer, as this can cause the peptide to precipitate out of solution immediately.
-
-
Prepare Final Working Solution:
-
Further dilute the intermediate solution into your final cell culture medium to achieve the desired working concentration.
-
Crucially, ensure the final concentration of DMSO is below the cytotoxic threshold for your cell line (e.g., <0.5%).
-
-
Control Group: Prepare a vehicle control for your experiment containing the same final concentration of DMSO as your peptide-treated samples.
-
Storage: Store any unused stock solution in aliquots at -20°C or -80°C.
Visualizations
MIF-1 Signaling Pathway
Macrophage Migration Inhibitory Factor (MIF-1) is known to signal through the cell surface receptor CD74, leading to the activation of several downstream pathways involved in inflammation and cell proliferation.
Caption: MIF-1 binds to CD74, initiating downstream signaling cascades.
Troubleshooting Workflow for this compound Solubility
This diagram outlines the logical steps to take when encountering solubility issues with this compound.
Caption: A step-by-step guide for dissolving hydrophobic this compound.
References
Technical Support Center: Optimizing Boc-MIF-1-Am Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Boc-MIF-1-Am in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemically modified form of the endogenous neuropeptide Melanocyte-Stimulating Hormone Release Inhibiting Factor-1 (MIF-1), which has the sequence Pro-Leu-Gly-NH2.[1] The "Boc" (tert-butyloxycarbonyl) group is a protecting group often used in peptide synthesis, and "-Am" indicates that the C-terminus is amidated. The primary mechanism of action of MIF-1 is as a positive allosteric modulator of dopamine D2 and D4 receptors.[1][2] This means it enhances the effect of dopamine on these receptors.[3] It does not appear to interact with adrenergic, GABAergic, or serotonergic receptors.[4]
Q2: What are the known signaling pathways affected by MIF-1?
A2: MIF-1 has been shown to modulate intracellular signaling cascades. Notably, it can induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. It has also been observed to initially decrease the phosphorylation of Signal Transducer and Activator of Transcription 3 (pSTAT3). These pathways are crucial for regulating cell proliferation, survival, and differentiation. The activation of these pathways can lead to downstream effects such as the induction of the immediate early gene c-Fos.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: Based on published studies with MIF-1, a typical starting concentration for in vitro cell-based assays is in the low nanomolar to micromolar range. For example, a concentration of 10 ng/mL (approximately 35 nM) of MIF-1 has been shown to induce c-Fos expression in SH-SY5Y neuronal cells. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound?
A4: this compound is a peptide and should be handled with care to avoid degradation. It is typically supplied as a lyophilized powder. For stock solutions, it is advisable to dissolve the peptide in a small amount of a solvent like DMSO or sterile water, and then further dilute with the appropriate cell culture medium. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Peptide degradation: Improper storage or handling. | Prepare fresh stock solutions from lyophilized powder. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Suboptimal concentration: The concentration used may be too low or too high (leading to receptor desensitization or off-target effects). | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 pM to 10 µM) to determine the optimal concentration. | |
| Cell line not responsive: The cell line may not express the target receptors (Dopamine D2/D4) or the necessary downstream signaling components. | Verify the expression of D2/D4 receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a positive control cell line known to respond to MIF-1. | |
| Assay readout not sensitive enough: The chosen assay may not be sensitive enough to detect the subtle modulatory effects of this compound. | Consider using a more sensitive or proximal readout of receptor activation, such as measuring downstream signaling events (e.g., pERK, cAMP levels) or using a reporter gene assay. | |
| High background or inconsistent results | Peptide precipitation: this compound may not be fully soluble in the culture medium at higher concentrations. | Ensure the peptide is fully dissolved in the initial solvent before diluting in culture medium. Visually inspect for any precipitation. Consider using a lower concentration or a different solvent for the stock solution. |
| Cell culture variability: Inconsistent cell seeding density, passage number, or cell health can lead to variable results. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure high cell viability before starting the experiment. | |
| Assay-specific issues: Inconsistent incubation times, reagent addition, or plate reading can introduce variability. | Standardize all steps of the experimental protocol. Use appropriate positive and negative controls in every experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which can be an indicator of cell proliferation or cytotoxicity.
Materials:
-
This compound
-
Cell line of interest (e.g., SH-SY5Y)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Peptide Preparation: Prepare a serial dilution of this compound in complete culture medium to achieve final concentrations ranging from 1 pM to 10 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound solutions to the respective wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the EC50 or optimal concentration.
Protocol 2: Assessing Downstream Signaling (pERK) by Western Blot
This protocol measures the activation of the ERK/MAPK pathway, a known downstream target of MIF-1 signaling.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Serum-free medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment.
-
Cell Treatment: Treat the cells with different concentrations of this compound for a short period (e.g., 5, 15, 30, 60 minutes). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for pERK and normalize them to total ERK and the loading control (GAPDH). Compare the levels of pERK in treated versus untreated cells.
Data Presentation
Table 1: Example Dose-Response Data for this compound on Cell Viability (MTT Assay)
| This compound Conc. (nM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.01 | 1.28 ± 0.06 | 102.4 |
| 0.1 | 1.35 ± 0.09 | 108.0 |
| 1 | 1.48 ± 0.11 | 118.4 |
| 10 | 1.62 ± 0.10 | 129.6 |
| 100 | 1.55 ± 0.09 | 124.0 |
| 1000 | 1.30 ± 0.07 | 104.0 |
Table 2: Example Quantification of pERK/Total ERK Ratio by Western Blot
| Treatment | This compound Conc. (nM) | Incubation Time (min) | pERK/Total ERK Ratio (Fold Change vs. Control) |
| Control | 0 | 15 | 1.0 |
| This compound | 10 | 5 | 1.8 |
| This compound | 10 | 15 | 3.5 |
| This compound | 10 | 30 | 2.1 |
| This compound | 10 | 60 | 1.2 |
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of the D2 receptor.
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
- 1. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Pharmacological, and Biological Evaluation of MIF-1 Picolinoyl Peptidomimetics as Positive Allosteric Modulators of D2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting and Preventing Aggregation of Boc-MIF-1-Am
For researchers, scientists, and drug development professionals utilizing Boc-MIF-1-Am, ensuring its proper handling and preventing aggregation are critical for obtaining reliable and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
A1: this compound is a synthetic peptide derivative of the endogenous neuropeptide MIF-1 (Melanostatin). The "Boc" (tert-butyloxycarbonyl) group is a protecting group attached to the N-terminus, which can increase the hydrophobicity of the peptide. Peptides with a high proportion of hydrophobic amino acids or protecting groups have a tendency to self-associate in aqueous solutions to minimize their exposure to water, leading to the formation of aggregates.[1] This aggregation is a primary concern as it can lead to precipitation, loss of biological activity, and inaccurate experimental outcomes.
Q2: How can I visually identify if my this compound solution has aggregated?
A2: The simplest method to detect aggregation is through visual inspection. Signs of aggregation include the appearance of visible particulates, cloudiness, or precipitation in the solution.[2] If you observe any of these, it is likely that the peptide has aggregated.
Q3: What are the optimal storage conditions to prevent aggregation of this compound?
A3: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can promote aggregation.[3] If the peptide is in an organic solvent like DMSO, ensure it is stored in a tightly sealed container to prevent moisture absorption.
Q4: Can the choice of solvent impact the aggregation of this compound?
A4: Absolutely. The choice of solvent is critical. Due to its hydrophobic nature, this compound may have poor solubility in purely aqueous buffers.[4] Using a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to initially dissolve the peptide before diluting it with an aqueous buffer is a common and effective strategy.[5]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter with this compound aggregation.
Issue 1: The peptide precipitates immediately upon reconstitution in an aqueous buffer.
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Cause: The hydrophobic nature of this compound leads to rapid self-association and precipitation in aqueous environments.
-
Solution:
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Use a Co-Solvent: Instead of directly dissolving the lyophilized peptide in an aqueous buffer, first, dissolve it in a minimal amount of a compatible organic solvent like DMSO or DMF.
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Gradual Dilution: Once fully dissolved in the organic solvent, slowly add the aqueous buffer to the peptide solution dropwise while gently vortexing. This gradual change in solvent polarity can help prevent the peptide from crashing out of solution.
-
Issue 2: The peptide solution becomes cloudy over time, even when stored at 4°C.
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Cause: This indicates a slower aggregation process, which can be influenced by factors such as peptide concentration, pH, and ionic strength of the buffer.
-
Solution:
-
Optimize Buffer Conditions:
-
pH: Ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of the peptide. At its pI, a peptide has a net neutral charge, which can minimize electrostatic repulsion and promote aggregation.
-
Ionic Strength: Both increasing and decreasing salt concentrations can influence aggregation. It is often necessary to empirically determine the optimal ionic strength for your specific peptide and application.
-
-
Lower Concentration: Working with lower concentrations of the peptide can reduce the likelihood of aggregation.
-
Add Aggregation Inhibitors: Consider the inclusion of excipients that can help prevent aggregation. These can include non-ionic detergents, or other stabilizing molecules.
-
Data Presentation: Solubility of Hydrophobic Peptides
The following table summarizes the solubility of hydrophobic peptides in various solvents. This data is generalized and should be used as a starting point for optimizing the solubilization of this compound.
| Solvent | Polarity | Suitability for Hydrophobic Peptides | Notes |
| Water | High | Poor | Generally not suitable for initial solubilization of highly hydrophobic peptides. |
| Phosphate-Buffered Saline (PBS) | High | Poor to Moderate | Solubility is pH-dependent. Often used as the final aqueous buffer. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Excellent | A powerful solvent for many hydrophobic peptides. Use minimal volume for initial stock. |
| Dimethylformamide (DMF) | High (Aprotic) | Excellent | A good alternative to DMSO. |
| Acetonitrile (ACN) | Moderate | Good | Often used in reverse-phase chromatography. Can be used for solubilization. |
| Isopropanol/Ethanol | Moderate | Good | Can be effective, but higher concentrations may denature target proteins in your assay. |
| Hexafluoro-2-propanol (HFIP) | Low | Excellent | A very strong solvent for highly aggregated peptides, but can be harsh and may not be compatible with all experimental systems. |
Experimental Protocols
Protocol 1: Solubilization of this compound
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Add a minimal amount of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex or sonicate the vial for a few minutes to ensure the peptide is completely dissolved.
-
Slowly add your desired aqueous buffer (e.g., PBS) to the DMSO stock solution dropwise while gently stirring or vortexing to reach the final desired concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Protocol 2: Thioflavin T (ThT) Assay to Monitor Aggregation
The Thioflavin T (ThT) assay is a common method to detect the formation of amyloid-like fibrils, which are a common form of peptide aggregates.
-
Reagent Preparation:
-
Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.0) and filter it through a 0.22 µm filter. Store the stock solution protected from light.
-
Prepare a working solution of ThT (e.g., 20 µM) in the same buffer.
-
-
Sample Preparation:
-
Prepare your this compound solution at the desired concentration in the buffer you wish to test.
-
-
Assay Procedure:
-
In a black 96-well plate, add your peptide solution and the ThT working solution to each well.
-
Include control wells containing only the buffer and ThT (for background fluorescence) and wells with a known aggregating peptide as a positive control, if available.
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, to induce aggregation.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 480-490 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of your peptide-containing wells.
-
An increase in fluorescence over time indicates the formation of β-sheet-rich aggregates.
-
Mandatory Visualizations
This compound Aggregation Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing this compound aggregation.
MIF-1 Signaling Pathway via CD74 Receptor
MIF-1 exerts its effects by binding to the cell surface receptor CD74, which then recruits CD44 to initiate downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.
Caption: Simplified MIF-1 signaling cascade upon binding to the CD74 receptor.
This compound as a Dopamine D2 Receptor Modulator
This compound is known to be an enhancer of the human dopamine D2 receptor. D2 receptors are G-protein coupled receptors that are typically coupled to Gi/o proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
Caption: Modulation of the Dopamine D2 receptor signaling pathway by this compound.
References
Effective deprotection strategies for the Boc group in MIF-1 synthesis.
Welcome to the technical support center for peptide synthesis. This guide provides detailed information, troubleshooting advice, and protocols for the effective deprotection of the N-α-tert-butyloxycarbonyl (Boc) group during the synthesis of Melanocyte-inhibiting factor (MIF-1, Pro-Leu-Gly-NH₂).
Troubleshooting Guide
This section addresses common issues encountered during the Boc deprotection step in MIF-1 synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Observed by HPLC/MS showing starting material) | 1. Insufficient Reagent: The amount of acid (e.g., TFA) is not enough to fully deprotect the peptide-resin. 2. Short Reaction Time: The deprotection reaction was not allowed to proceed to completion.[1] 3. Poor Reagent Quality: The deprotection reagent (e.g., TFA, HCl) has degraded. 4. Aggregation: The peptide chains on the resin are aggregating, hindering reagent access. | 1. Increase Reagent Stoichiometry: Ensure a sufficient excess of the acidic reagent is used. A common ratio is 50% TFA in Dichloromethane (DCM).[2] 2. Extend Reaction Time: Increase the deprotection time. A standard protocol involves a short pre-wash (2-5 min) followed by a longer treatment (20-30 min).[2] For difficult sequences, this can be extended. 3. Use Fresh Reagents: Always use fresh, high-quality TFA or prepare a fresh solution of HCl in dioxane. 4. Improve Solvation: If aggregation is suspected, consider switching to a solvent known to disrupt hydrogen bonds, such as N-methylpyrrolidone (NMP), or use sonication during the deprotection step. |
| Low Final Yield of MIF-1 | 1. Premature Cleavage from Resin: The linkage to the solid support is too acid-labile, causing loss of peptide during repeated Boc deprotection steps.[3] 2. Mechanical Loss: Loss of resin during washing and filtration steps. 3. Side Reactions: Although MIF-1 is not prone to many side reactions, inefficient neutralization can lead to incomplete coupling in the subsequent step. | 1. Select an Appropriate Resin: For Boc synthesis of peptide amides like MIF-1, an MBHA resin is a standard choice, offering good stability to TFA while being cleavable by strong acids like HF. 2. Optimize Handling: Ensure careful handling of the resin, especially during filtration, to minimize physical loss. 3. Ensure Complete Neutralization: After TFA deprotection, the N-terminal amine is a TFA salt. This must be fully neutralized to the free amine before the next coupling step. Use a base like diisopropylethylamine (DIEA) and monitor with a qualitative test (e.g., Kaiser test). |
| Unidentified Impurities in Crude Product | 1. Incomplete Deprotection of Previous Cycle: If Boc removal was incomplete in a previous step, this can lead to a deletion sequence (e.g., Pro-Gly-NH₂). 2. Side-Chain Alkylation (Less Common for MIF-1): The tert-butyl cation generated during deprotection can alkylate sensitive residues. MIF-1 lacks highly susceptible residues like Trp, Met, or Cys, making this a low risk. | 1. Optimize Deprotection at Each Step: Use HPLC/MS to check the purity of a small, cleaved sample at intermediate steps if deletion sequences are a persistent problem. Ensure deprotection conditions are robust (see "Incomplete Deprotection" above). 2. Use Scavengers (if necessary): While generally not required for MIF-1, if analogous syntheses with sensitive amino acids are performed, adding a scavenger like triisopropylsilane (TIS) to the cleavage cocktail is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the standard reagent for Boc deprotection in Solid-Phase Peptide Synthesis (SPPS)?
The most common and robust method for Boc group removal is treatment with a strong acid. The gold standard is Trifluoroacetic Acid (TFA), typically used as a 25-50% solution in a swelling solvent like Dichloromethane (DCM).[4] This combination effectively cleaves the Boc group without cleaving the peptide from most standard resins (e.g., Merrifield, MBHA).
Q2: How does the acid-catalyzed deprotection of the Boc group work?
The mechanism involves three main steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).
-
Carbocation Formation: The protonated group becomes unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid.
-
Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide and yielding the free N-terminal amine as an ammonium salt (e.g., a TFA salt).
Q3: Are there alternatives to TFA for Boc deprotection?
Yes, several alternatives can be used, which may be advantageous if other acid-sensitive groups are present. Common alternatives include:
-
HCl in Dioxane: A 4M solution of HCl in dioxane is a very effective and widely used reagent for Boc deprotection. It can offer different selectivity compared to TFA.
-
Lewis Acids: Reagents like FeCl₃ have been shown to mediate Boc deprotection under mild conditions.
-
Other Reagents: Milder or alternative conditions, such as using oxalyl chloride in methanol or heteropolyacid catalysts, have also been reported for specific applications.
Q4: Why is a neutralization step required after TFA deprotection?
After deprotection with TFA, the newly exposed N-terminal α-amino group is protonated as a trifluoroacetate salt. This salt is unreactive in the subsequent amide bond formation (coupling) step. Therefore, the peptide-resin must be treated with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to neutralize the salt and liberate the free amine, which can then act as a nucleophile in the next coupling cycle.
Q5: The amino acids in MIF-1 (Pro, Leu, Gly) are not considered "sensitive." Do I still need to worry about side reactions?
While MIF-1 does not contain highly reactive side chains (like Cysteine or Tryptophan), the primary concern during Boc deprotection is the generation of the tert-butyl cation. Although there are no nucleophilic side chains in MIF-1 for this cation to alkylate, ensuring complete and efficient deprotection at each step is crucial to prevent the formation of deletion sequences, which are the most likely side products in this synthesis.
Quantitative Data on Deprotection Strategies
The efficiency of Boc deprotection can be influenced by the choice of acid and the reaction time. The following table summarizes representative data from a study on a model peptide, illustrating the impact of these parameters on product purity.
| Deprotection Reagent | Time | Purity of Target Peptide (%) | Notes |
| 50% TFA / DCM | 5 min | 78% | Significant deletion sequences observed due to incomplete Boc removal. |
| 50% TFA / DCM | 2 x 30 min | >95% | Extended reaction time leads to complete deprotection and a clean product. |
| 4 M HCl / Dioxane | 5 min | ~80% | Similar to TFA, a short reaction time is insufficient for complete deprotection. |
| 4 M HCl / Dioxane | 2 x 30 min | >95% | Longer exposure to HCl in dioxane also results in high purity, providing a viable alternative to TFA. |
Data is representative and adapted from a study on a model tetrapeptide on a solid support. Purity was assessed by HPLC-MS analysis of the crude product.
Key Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol describes a single Boc deprotection cycle during manual solid-phase synthesis of MIF-1.
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Resin Swelling: Swell the Boc-protected peptide-resin (e.g., Boc-Leu-Gly-MBHA-resin) in Dichloromethane (DCM) (10 mL per gram of resin) for 20-30 minutes in a reaction vessel.
-
Drain: Drain the DCM from the reaction vessel.
-
Pre-wash: Add a solution of 50% TFA in DCM (10 mL/g of resin). Agitate the resin for 2-5 minutes.
-
Drain: Drain the TFA/DCM solution.
-
Deprotection: Add a fresh solution of 50% TFA in DCM (10 mL/g of resin). Agitate for 20-30 minutes.
-
Washing: Drain the reaction mixture and wash the peptide-resin thoroughly to remove residual TFA and byproducts. A typical wash sequence is:
-
DCM (3x)
-
Isopropanol (IPA) (2x)
-
DCM (3x)
-
-
Neutralization: To prepare for the next coupling step, wash the resin with a 5-10% solution of DIEA in DCM (2x, 5 minutes each) until a neutral pH is confirmed (e.g., using a wetted pH strip or a negative chloranil test).
-
Final Wash: Wash the resin again with DCM (3-5x) to remove excess DIEA before proceeding to the next amino acid coupling.
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol offers an alternative to TFA-based deprotection.
-
Resin Swelling: Swell the Boc-protected peptide-resin in Dioxane (10 mL per gram of resin) for 20-30 minutes.
-
Drain: Drain the solvent.
-
Deprotection: Add a 4M solution of HCl in anhydrous dioxane (10 mL/g of resin). Agitate for 30 minutes at room temperature.
-
Drain and Wash: Drain the acidic solution and wash the resin thoroughly with dioxane (3x) and then DCM (3x).
-
Neutralization and Final Wash: Proceed with the neutralization and washing steps as described in Protocol 1 (steps 7 and 8).
Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes in Boc deprotection.
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
Caption: Standard workflow for one Boc deprotection cycle in SPPS.
References
Minimizing common side reactions during Boc-MIF-1-Am synthesis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Boc-MIF-1-Am (Boc-Pro-Leu-Gly-NH2). The information is designed to help researchers, scientists, and drug development professionals minimize common side reactions and optimize their synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: A significant impurity is detected with a mass loss of the Glycine residue, especially after the coupling of the second amino acid (Leucine).
-
Question: My mass spectrometry results show a major peak corresponding to the mass of cyclo(Pro-Leu) or Boc-Pro-Leu-DKP. What is this side product and how can I prevent its formation?
-
Answer: This impurity is likely a diketopiperazine (DKP) . DKP formation is a common side reaction in peptide synthesis, particularly when Proline is one of the first two amino acids in the sequence.[1][2] The deprotected N-terminal amine of the second amino acid (Leucine) can attack the ester linkage of the first amino acid (Proline) to the resin, causing the dipeptide to cleave from the support and cyclize.[1][3]
Mitigation Strategies:
-
Choice of Resin: Utilize a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance provided by the trityl group significantly inhibits the intramolecular cyclization reaction that leads to DKP formation.[2]
-
Coupling Protocol: Couple the third amino acid (Boc-Pro) immediately after the deprotection of the second amino acid (Leu) without any delay. This ensures the reactive N-terminal amine is quickly acylated, preventing it from attacking the resin linkage.
-
In Situ Neutralization (for Boc-SPPS): Employing in situ neutralization protocols, where neutralization and coupling occur simultaneously, can suppress DKP formation by minimizing the time the free amine is available for cyclization.
-
Issue 2: The final product shows diastereomeric impurities upon chiral HPLC analysis.
-
Question: My final purified peptide shows peak splitting or broadening in chiral HPLC, suggesting the presence of epimers. What causes this racemization and how can it be minimized?
-
Answer: Racemization , or the loss of stereochemical integrity at the α-carbon of an amino acid, is a persistent challenge in peptide synthesis. It can occur during the activation step of the coupling reaction, especially when strong bases are used. The mechanism often involves the formation of an oxazolone intermediate, which can easily tautomerize to a form where the chirality is lost.
Mitigation Strategies:
-
Use of Additives: Incorporate racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) into your coupling reaction. These additives react with the activated amino acid to form an active ester that is less prone to racemization.
-
Base Selection: Use a sterically hindered, weaker base for neutralization and coupling, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, instead of stronger, less hindered bases like triethylamine (TEA).
-
Pre-activation Time: Minimize the time the amino acid is in its activated state before it is introduced to the resin-bound peptide. Add the coupling reagent to the amino acid solution immediately before adding it to the reaction vessel.
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Issue 3: During final cleavage, mass spectrometry shows unexpected additions of +56 Da to the peptide mass.
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Question: After cleaving my peptide from the resin using strong acid (e.g., HF or TFMSA), I observe adducts corresponding to the addition of a tert-butyl group. What is the source of this modification?
-
Answer: This side reaction is tert-butylation . During the acidolytic cleavage of the Boc protecting group and other tert-butyl-based side-chain protecting groups, reactive tert-butyl cations are generated. Although MIF-1-Am does not contain highly susceptible residues like Tryptophan or Tyrosine, these carbocations can still cause side reactions.
Mitigation Strategies:
-
Use of Scavengers: Always include scavengers in your cleavage cocktail to trap the reactive carbocations. A scavenger "cocktail" is more effective than a single scavenger.
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Low-High HF Cleavage: If using Hydrogen Fluoride (HF), a two-step "low-high" HF procedure can minimize side reactions. The first step ("low HF") uses a lower concentration of HF in a solvent like dimethyl sulfide (DMS) to remove more labile protecting groups via an SN2 mechanism, which generates fewer carbocations. The second step ("high HF") uses standard conditions to cleave the peptide from the resin and remove remaining protecting groups.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthesis strategy for this compound? A1: For a short peptide like MIF-1-Am (Pro-Leu-Gly-NH2), Boc-based Solid-Phase Peptide Synthesis (SPPS) is a robust method. The key considerations are using a Rink Amide resin to obtain the C-terminal amide upon cleavage and carefully managing the N-terminal Proline to avoid diketopiperazine formation, as detailed in the troubleshooting guide.
Q2: Which coupling reagents are recommended for this synthesis? A2: A variety of coupling reagents can be effective. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) combined with an additive like HOBt are standard choices. Alternatively, uronium/aminium salts such as HBTU or HATU can provide faster and more efficient couplings, which can also help reduce racemization by shortening reaction times.
Q3: How can I monitor the completion of coupling and deprotection steps? A3: The Kaiser test (ninhydrin test) is a reliable qualitative method to check for the presence of free primary amines (like on Leu and Gly) after coupling. A positive test (blue beads) indicates incomplete coupling. It is not effective for the secondary amine of Proline. For deprotection steps, a colorimetric test can confirm the removal of the Boc group, and for coupling to Proline, a chloranil test can be used to check for a free secondary amine.
Data & Protocols
Table 1: Recommended Cleavage Cocktails for Boc-SPPS
| Reagent Cocktail | Composition (v/v) | Target Residues & Purpose | Reference |
| Standard HF Cleavage | 90% HF, 10% Anisole | General purpose cleavage and deprotection. Anisole scavenges tert-butyl cations. | |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A highly effective cocktail for suppressing a wide variety of side reactions, especially for peptides with sensitive residues like Trp, Tyr, Met, and Cys. | |
| TFMSA Cleavage | TFMSA / TFA / Scavengers | An alternative to HF, often used with scavengers like m-cresol and thioanisole. |
Experimental Protocol: Boc-SPPS of MIF-1-Am on Rink Amide Resin
-
Resin Preparation:
-
Swell Rink Amide resin in Dichloromethane (DCM) for 30 minutes, followed by washes with Dimethylformamide (DMF).
-
-
Fmoc Deprotection (of Rink Amide linker):
-
Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the initial Fmoc protecting group.
-
Wash thoroughly with DMF and DCM.
-
-
First Amino Acid Coupling (Boc-Gly-OH):
-
Dissolve Boc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2-4 hours at room temperature.
-
Monitor completion with the Kaiser test. If incomplete, repeat the coupling.
-
Wash the resin with DMF, DCM, and Methanol.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 5:5:90 v/v/v) for 20 minutes.
-
Wash thoroughly.
-
-
Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.
-
Wash with DCM, isopropanol, and DMF.
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF (2 x 2 min) to neutralize the protonated amine.
-
Wash with DMF.
-
-
Subsequent Couplings (Boc-Leu-OH, Boc-Pro-OH):
-
Repeat steps 3, 5, and 6 for the next amino acids in the sequence (Leu, then Pro). The Kaiser test will be negative after a successful Proline coupling.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the chosen cleavage cocktail (e.g., Reagent K or 90% HF with 10% anisole) and stir for 1-2 hours at 0°C.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final this compound product.
-
Visualizations
Caption: General workflow for the Boc-SPPS of MIF-1-Am.
Caption: Mechanism of Diketopiperazine (DKP) side reaction.
Caption: Racemization mechanism via oxazolone intermediate.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
Overcoming challenges in the systemic delivery of Boc-MIF-1-Am.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the systemic delivery of Boc-MIF-1-Am.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and in vivo administration of this compound.
Issue 1: Poor Solubility of this compound in Aqueous Buffers
-
Question: My this compound is precipitating out of my aqueous formulation. How can I improve its solubility?
-
Potential Causes:
-
Hydrophobicity: The tert-butyloxycarbonyl (Boc) protecting group significantly increases the hydrophobicity of the MIF-1 peptide, leading to poor solubility in aqueous solutions.[1]
-
pH: The pH of the buffer may be close to the isoelectric point (pI) of the peptide, minimizing its net charge and reducing solubility.
-
Salt Concentration: Inappropriate salt concentrations can either "salt out" the peptide or be insufficient to maintain solubility.
-
-
Solutions:
Strategy Detailed Approach Considerations Co-solvents Initially dissolve this compound in a small amount of a water-miscible organic solvent such as DMSO, ethanol, or DMF. Then, slowly add the aqueous buffer to the peptide solution with gentle vortexing. The final concentration of the organic solvent should be minimized to avoid in vivo toxicity. Test the tolerance of your experimental model to the chosen solvent. pH Adjustment Adjust the pH of the buffer to be at least 1-2 units away from the pI of this compound. For most peptides, this means a more acidic or basic pH to ensure a net positive or negative charge. Ensure the chosen pH does not cause chemical degradation of the peptide or the Boc group. The Boc group is labile in strong acidic conditions.[][3][4] Excipients Incorporate solubilizing excipients into your formulation. Examples include cyclodextrins (e.g., HP-β-CD), surfactants (e.g., Polysorbate 80), or certain amino acids like arginine.[5] Excipients must be biocompatible and approved for in vivo use. Compatibility studies with this compound are necessary to ensure they do not interfere with its activity. Formulation Technologies For long-term studies, consider advanced formulation strategies such as liposomes, polymeric nanoparticles, or self-assembling peptides to encapsulate the hydrophobic this compound. These methods require more extensive formulation development and characterization.
Issue 2: Peptide Aggregation and Instability in Formulation
-
Question: I've observed cloudiness or precipitation in my this compound formulation over time, suggesting aggregation. How can I prevent this?
-
Potential Causes:
-
Hydrophobic Interactions: The hydrophobic nature of this compound can lead to self-association and aggregation to minimize contact with water.
-
Physical Stress: Agitation, freeze-thaw cycles, and exposure to surfaces can induce aggregation.
-
Chemical Degradation: Degradation of the peptide can lead to fragments that may be more prone to aggregation. The Boc group can be sensitive to acidic conditions.
-
-
Solutions:
| Strategy | Detailed Approach | Considerations |
| Optimize Storage Conditions | Store stock solutions at -80°C in single-use aliquots to minimize freeze-thaw cycles. For liquid formulations, store at the recommended temperature (typically 2-8°C) and protect from light. | |
| Use of Stabilizers | Include excipients that can prevent aggregation, such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), or non-ionic surfactants (e.g., polysorbates). | The concentration of stabilizers needs to be optimized to be effective without causing hypertonicity or other adverse effects. |
| Control of pH and Ionic Strength | Maintain a pH that is optimal for both solubility and stability. Adjusting the ionic strength with salts like NaCl can also help to modulate peptide-peptide interactions. | Empirical testing is required to find the optimal balance of pH and ionic strength for your specific formulation. |
| Chelating Agents | If oxidation is a concern (e.g., if the peptide contains Met or Cys), add a chelating agent like EDTA to remove trace metal ions that can catalyze oxidation. |
Frequently Asked Questions (FAQs)
1. What is the likely solubility profile of this compound?
-
Boc-protected amino acids and peptides are generally characterized by good solubility in organic solvents (like DMSO, DMF, dichloromethane) and poor solubility in water due to the hydrophobic nature of the Boc group. It is expected that this compound will follow this trend.
2. What is the mechanism of action of MIF-1?
-
MIF-1 is known to be a positive allosteric modulator of the D2 and D4 dopamine receptors. It can also interact with its own receptor, CD74. The binding of MIF to CD74 can activate several downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
3. Will the Boc group be cleaved in vivo?
-
The Boc group is sensitive to acidic conditions and can be cleaved by strong acids like trifluoroacetic acid (TFA). While the physiological pH of the blood is neutral, the acidic microenvironment of certain tissues (e.g., tumors) or intracellular compartments (e.g., lysosomes) could potentially lead to the cleavage of the Boc group. The rate and extent of in vivo deprotection would need to be determined experimentally.
4. How can I assess the stability of my this compound formulation?
-
A common method is to use reverse-phase high-performance liquid chromatography (RP-HPLC). You can incubate your formulation under different conditions (e.g., temperature, pH) and take samples at various time points. The amount of intact this compound can be quantified by measuring the peak area in the HPLC chromatogram. The appearance of new peaks would indicate degradation products.
Experimental Protocols
Protocol 1: In Vitro Stability Assessment of a this compound Formulation by RP-HPLC
-
Preparation of Formulation: Prepare your this compound formulation at the desired concentration.
-
Incubation: Aliquot the formulation into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition.
-
Sample Preparation: Quench any potential degradation by flash-freezing the samples in liquid nitrogen and storing them at -80°C until analysis. Before analysis, dilute the samples to an appropriate concentration with the mobile phase.
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
-
Data Analysis: Integrate the peak area of the intact this compound at each time point. Plot the percentage of remaining this compound against time for each condition to determine its stability profile.
Visualizations
Caption: MIF-1 signaling pathway initiated by binding to the CD74 receptor.
Caption: Experimental workflow for developing a systemic delivery system for this compound.
References
Assessing the stability of Boc-MIF-1-Am in different biological media.
Technical Support Center: Stability of Boc-MIF-1-Am
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability a concern?
A1: this compound is a chemically modified form of the neuropeptide MIF-1 (Pro-Leu-Gly-NH₂). The "Boc" (tert-Butyloxycarbonyl) group is attached to the N-terminus, and the C-terminus is amidated ("-Am"). These modifications are designed to block degradation by exopeptidases (aminopeptidases and carboxypeptidases), thereby increasing its biological half-life compared to the unmodified MIF-1. However, it can still be susceptible to degradation by endopeptidases within complex biological media like plasma or serum. Assessing its stability is crucial for designing experiments with accurate dosing and interpreting pharmacological results.
Q2: What are the primary pathways of peptide degradation in biological media?
A2: Peptides are primarily degraded by two mechanisms:
-
Enzymatic Degradation: Proteases and peptidases present in biological fluids (e.g., plasma, serum, cerebrospinal fluid) cleave the peptide bonds. This is the most significant cause of degradation for peptides like MIF-1.[1][2]
-
Chemical Degradation: This includes non-enzymatic processes such as oxidation (of residues like Met, Cys, Trp), deamidation (of Asn, Gln), hydrolysis, and disulfide exchange.[3] The rate of these reactions is often dependent on pH, temperature, and buffer components.[3]
Q3: Which biological media should I use for stability testing?
A3: The choice of media depends on the intended application and route of administration.
-
Plasma/Serum: The most common media for assessing systemic stability. They contain a complex mixture of proteases.[2] Note that stability can differ between serum (where coagulation cascade is activated) and plasma (where anticoagulants are present).
-
Cerebrospinal Fluid (CSF): Relevant for assessing stability for CNS-targeted therapeutics.
-
Cell Culture Media: Used to determine stability in the context of specific in vitro cell-based assays.
Q4: My this compound appears to be degrading faster than expected. What are the likely causes?
A4: Unexpectedly rapid degradation can stem from several factors:
-
High Protease Activity: The specific batch of plasma or serum may have higher than average enzymatic activity.
-
Contamination: Microbial contamination can introduce additional proteases.
-
Incorrect Storage/Handling: Repeated freeze-thaw cycles of the peptide solution or the biological medium can degrade both the peptide and affect the medium's integrity.
-
pH Shifts: Changes in the buffer pH can accelerate chemical degradation pathways like deamidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates. | Inconsistent handling (e.g., temperature, timing). | Ensure all samples are processed identically. Use a master mix for reagents and aliquot carefully. Automate liquid handling steps if possible. |
| Non-homogenous mixing of peptide in media. | Vortex samples gently but thoroughly after spiking the peptide into the biological matrix. | |
| Peptide precipitates upon addition to media. | The peptide's isoelectric point (pI) is close to the media's pH. | Adjust the buffer pH to be at least 2 units away from the peptide's pI. |
| High final concentration of organic solvent (e.g., DMSO) from the stock solution. | Keep the final concentration of the organic solvent below 1% to avoid protein precipitation and effects on enzyme activity. | |
| No degradation is observed. | Inactive biological matrix (e.g., heat-inactivated serum used by mistake). | Confirm the source and handling history of the biological matrix. Use a positive control peptide known to be labile to verify enzyme activity. |
| The analytical method is not sensitive enough to detect small changes. | Optimize the HPLC or LC-MS method. Ensure the standard curve is accurate and covers the expected concentration range. | |
| Extra peaks appear in HPLC/LC-MS analysis. | Formation of degradation products. | Collect these fractions and analyze them by mass spectrometry (MS) to identify the cleavage sites and degradation pathways. |
| Oxidation or other chemical modifications. | Check if the peptide sequence contains susceptible residues (e.g., Met, Cys). Use degassed buffers and consider adding antioxidants if oxidation is confirmed. |
Experimental Protocols & Data Presentation
Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of this compound in plasma.
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
Human or rat plasma (with anticoagulant like EDTA or heparin)
-
DMSO (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Water (HPLC grade)
-
Low-bind microcentrifuge tubes
-
Incubator or water bath set to 37°C
2. Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Incubation:
-
Thaw plasma at 37°C and centrifuge to remove cryoprecipitates.
-
Pre-warm the required volume of plasma to 37°C in a water bath.
-
Spike the plasma with the peptide stock solution to a final concentration (e.g., 10 µM or 100 µg/mL). The final DMSO concentration should be ≤1%. Vortex gently.
-
This is your T=0 sample. Immediately transfer an aliquot (e.g., 100 µL) to a tube containing a quenching/precipitation solution.
-
-
Time-Point Sampling:
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
At subsequent time points (e.g., 15, 30, 60, 120, 240 minutes), remove aliquots and add them to the quenching solution.
-
-
Sample Quenching & Protein Precipitation:
-
The quenching solution is typically 2-3 volumes of cold ACN containing 1% TFA.
-
Vortex the quenched sample vigorously for 30 seconds.
-
Incubate on ice for 20 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze by RP-HPLC, monitoring at 220 nm. The percentage of intact peptide remaining is determined by comparing the peak area at each time point to the peak area at T=0.
-
Data Presentation
Quantitative results should be summarized in a table. The half-life (t½) can be calculated by fitting the data to a one-phase exponential decay model.
Table 1: Example Stability Data for this compound in Human Plasma at 37°C
| Time Point (minutes) | % Intact Peptide Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 15 | 95.2 ± 2.1 |
| 30 | 88.5 ± 3.5 |
| 60 | 75.1 ± 2.8 |
| 120 | 58.7 ± 4.1 |
| 240 | 33.3 ± 3.9 |
| Calculated Half-Life (t½) | ~155 minutes |
Visualizations
Experimental and Data Analysis Workflow
Caption: Workflow for assessing peptide stability in plasma.
Troubleshooting Logic for Rapid Degradation
Caption: Troubleshooting flowchart for unexpected peptide degradation.
Simplified MIF-1 Signaling Context
MIF-1 is known to interact with dopaminergic and opioid systems. While its exact receptor is not fully defined, it modulates these key pathways.
Caption: Simplified overview of MIF-1's neuromodulatory actions.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioactivity of Synthetic Boc-MIF-1-Am
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic Boc-MIF-1-Am. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges and enhance the bioactivity of this peptide in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, activity, and modification of synthetic this compound.
1. What is the expected bioactivity of this compound compared to the unprotected MIF-1?
The N-terminal Boc (tert-butyloxycarbonyl) protecting group can influence the bioactivity of MIF-1. While specific comparative studies are limited, the Boc group may sterically hinder the peptide's interaction with its receptor, potentially leading to lower initial bioactivity compared to the unprotected MIF-1 (Pro-Leu-Gly-NH2). However, the Boc group can also increase the peptide's stability in biological fluids by protecting it from enzymatic degradation.[1] The observed bioactivity will be a balance between these two effects. For many applications, removal of the Boc group prior to bioassays is recommended to expose the native N-terminus for optimal receptor interaction.
2. How can I remove the Boc protecting group from this compound?
The Boc group is labile to acidic conditions. A common method for its removal is treatment with trifluoroacetic acid (TFA).[2][3]
-
Protocol: Dissolve the this compound in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger. The reaction is typically complete within 1-2 hours at room temperature. The deprotected peptide can then be precipitated with cold diethyl ether.
-
Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
3. My this compound shows low or no biological activity. What are the possible causes?
Several factors can contribute to low bioactivity. Refer to the troubleshooting section below for a detailed guide, but common causes include:
-
Peptide Insolubility: Aggregation can prevent the peptide from interacting with its target.
-
Peptide Degradation: Improper storage or handling can lead to the breakdown of the peptide.[4]
-
Presence of Impurities: Contaminants from the synthesis process, such as TFA, can interfere with biological assays.[5]
-
Steric Hindrance from the Boc Group: The Boc group may be preventing receptor binding.
4. What are the best practices for storing and handling this compound?
To ensure the stability and activity of your peptide:
-
Storage: Store lyophilized this compound at -20°C or -80°C in a desiccator.
-
Reconstitution: Reconstitute the peptide in a small amount of a solvent in which it is readily soluble (e.g., DMSO, DMF) before diluting with aqueous buffers. To avoid aggregation, do not reconstitute directly in aqueous solutions if the peptide is hydrophobic.
-
Solution Storage: Peptide solutions are less stable than the lyophilized powder. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (days), 4°C is acceptable.
II. Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during experiments with this compound.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Low or No Biological Activity | 1. Peptide Aggregation/Insolubility: The peptide is not in a monomeric, active state. 2. Peptide Degradation: The peptide has been chemically or enzymatically degraded. 3. Boc Group Interference: The N-terminal Boc group is sterically hindering receptor interaction. 4. Incorrect Peptide Concentration: Inaccurate quantification of the peptide stock solution. 5. Assay-Specific Issues: Problems with the experimental setup, reagents, or cell line. | 1. Address Solubility: - Test solubility in different solvents (e.g., water, PBS, DMSO, acetonitrile). - Use sonication to aid dissolution. - If the peptide is hydrophobic, first dissolve in a minimal amount of organic solvent (e.g., DMSO) and then slowly add to the aqueous buffer while vortexing. 2. Ensure Peptide Integrity: - Verify the peptide's purity and identity using HPLC and Mass Spectrometry. - Avoid repeated freeze-thaw cycles of peptide solutions. - Protect from light and store at appropriate temperatures. 3. Remove the Boc Group: - Perform an acid-labile deprotection using TFA as described in the FAQs. - Compare the bioactivity of the deprotected peptide with the Boc-protected form. 4. Accurate Quantification: - Use a validated method for peptide quantification, such as UV spectroscopy at 280 nm (if the peptide contains Trp or Tyr) or a colorimetric assay (e.g., BCA assay). 5. Optimize Assay Conditions: - Include a positive control for the bioassay. - Verify the health and responsiveness of the cell line. - Check the pH and ionic strength of the assay buffer. |
| Inconsistent Experimental Results | 1. Variability in Peptide Solubilization: Incomplete or inconsistent dissolution of the peptide. 2. Peptide Adsorption to Surfaces: The peptide may be adsorbing to plasticware. 3. Presence of Contaminants: Residual TFA or other synthesis impurities can affect results. 4. Batch-to-Batch Variability: Differences in the purity or composition of different synthesis lots. | 1. Standardize Solubilization Protocol: - Follow a consistent procedure for dissolving the peptide for every experiment. 2. Minimize Adsorption: - Use low-protein-binding microplates and tubes. - Include a carrier protein like bovine serum albumin (BSA) in the buffer, if compatible with the assay. 3. Purify the Peptide: - If impurities are suspected, re-purify the peptide using HPLC. - Consider salt exchange to remove TFA if it is interfering with the assay. 4. Characterize Each Batch: - Perform quality control (HPLC, MS) on each new batch of peptide to ensure consistency. |
| Peptide Precipitation in Assay Buffer | 1. Poor Solubility in Aqueous Buffer: The peptide is hydrophobic and aggregates in aqueous solutions. 2. pH is at or near the Isoelectric Point (pI): Peptides are least soluble at their pI. 3. High Peptide Concentration: The concentration exceeds the solubility limit in the given buffer. | 1. Improve Solubility: - As mentioned above, use a small amount of an organic solvent for initial dissolution. 2. Adjust Buffer pH: - Calculate the theoretical pI of the peptide and adjust the buffer pH to be at least one unit above or below the pI. 3. Optimize Concentration: - Determine the solubility limit of the peptide in your assay buffer and work within that range. |
III. Strategies to Enhance Bioactivity
Several strategies can be employed to enhance the bioactivity of this compound. These can be broadly categorized into chemical modifications and formulation/delivery strategies.
A. Chemical Modifications
Chemical modifications aim to improve the peptide's stability, receptor affinity, or pharmacokinetic properties.
-
N-Terminal Deprotection: As discussed, removing the Boc group is a primary step to potentially increase bioactivity by allowing the N-terminus to interact with its target.
-
Peptidomimetics: Replacing parts of the peptide with non-peptidic structures can improve stability and activity. For MIF-1, analogues with modified backbones or side chains have been explored.
-
Cyclization: Introducing a cyclic constraint can lock the peptide into a more bioactive conformation and increase its resistance to proteases.
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at specific positions can enhance stability against enzymatic degradation.
-
N-Methylation: Methylating the amide nitrogen of the peptide backbone can increase proteolytic resistance and improve cell permeability.
Table 1: Overview of Chemical Modification Strategies
| Modification Strategy | Rationale | Potential Advantages | Potential Disadvantages |
| N-Terminal Deprotection | Expose the native N-terminus for receptor interaction. | May significantly increase receptor binding and bioactivity. | Decreases stability against aminopeptidases. |
| Peptidomimetics | Improve stability and mimic the bioactive conformation. | Enhanced stability, potentially improved receptor affinity and selectivity. | Can be challenging to design and synthesize. |
| Cyclization | Restrict conformational flexibility to favor the bioactive shape. | Increased receptor affinity, enhanced stability. | May lead to a loss of activity if the constrained conformation is not optimal. |
| D-Amino Acid Substitution | Increase resistance to proteases. | Significantly longer half-life in biological systems. | Can alter the peptide's conformation and reduce or abolish activity. |
| N-Methylation | Enhance proteolytic stability and membrane permeability. | Improved bioavailability and in vivo efficacy. | Can disrupt hydrogen bonding networks important for bioactivity. |
B. Formulation and Delivery Systems
Encapsulation or conjugation of this compound can protect it from degradation and facilitate its delivery to the target site.
-
Liposomes: Encapsulating the peptide in lipid vesicles can protect it from degradation and control its release.
-
Nanoparticles: Biodegradable polymeric nanoparticles can be used for sustained release and targeted delivery.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) can increase the peptide's hydrodynamic size, prolonging its circulation half-life and reducing immunogenicity.
Table 2: Comparison of Delivery Systems for this compound
| Delivery System | Mechanism of Action | Potential Bioactivity Enhancement | Considerations |
| Liposomes | Encapsulation within a lipid bilayer. | Protection from enzymatic degradation, controlled release. | Potential for instability and leakage. |
| Polymeric Nanoparticles | Entrapment within a polymer matrix. | Sustained release, potential for surface modification for targeting. | Biocompatibility and degradation products of the polymer must be considered. |
| PEGylation | Covalent attachment of PEG chains. | Increased half-life, reduced immunogenicity, improved solubility. | Can sometimes reduce bioactivity due to steric hindrance. |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing and evaluating the bioactivity of this compound.
Protocol 1: N-Terminal Boc Deprotection of this compound
Objective: To remove the Boc protecting group from the N-terminus of this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge
-
Fume hood
Procedure:
-
Weigh out the desired amount of this compound in a microcentrifuge tube.
-
In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% deionized water, 2.5% TIS.
-
Add the cleavage cocktail to the peptide (e.g., 100 µL per 1 mg of peptide).
-
Vortex briefly to dissolve the peptide.
-
Incubate at room temperature for 1-2 hours.
-
Precipitate the deprotected peptide by adding 10 volumes of cold diethyl ether.
-
Vortex and centrifuge at high speed for 5 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Air-dry the pellet in the fume hood to remove residual ether.
-
Confirm deprotection by Mass Spectrometry (expect a mass decrease of 100.12 Da).
Protocol 2: In Vitro Bioactivity Assay - Neuronal Cell Proliferation
Objective: To assess the bioactivity of this compound and its deprotected form by measuring their effect on the proliferation of a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
Serum-free medium
-
This compound and deprotected MIF-1 stock solutions
-
Cell proliferation assay kit (e.g., MTS or WST-1)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium.
-
Allow cells to attach and grow for 24 hours.
-
Wash the cells with PBS and replace the medium with serum-free medium to synchronize the cells. Incubate for 12-24 hours.
-
Prepare serial dilutions of this compound and deprotected MIF-1 in serum-free medium.
-
Remove the serum-free medium and add the peptide solutions to the wells. Include a vehicle control (medium only).
-
Incubate for 24-48 hours.
-
Add the cell proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
V. Visualizations
Signaling Pathway of MIF-1
The following diagram illustrates the potential signaling pathway activated by MIF-1, which may be relevant for the bioactivity of this compound upon deprotection. MIF-1 is known to interact with the CD74 receptor, leading to the activation of downstream signaling cascades such as the MAPK/ERK pathway.
Caption: Simplified signaling pathway of MIF-1 via the CD74 receptor.
Experimental Workflow for Enhancing Bioactivity
This diagram outlines a logical workflow for a research project aimed at enhancing the bioactivity of synthetic this compound.
Caption: Workflow for enhancing the bioactivity of this compound.
Troubleshooting Logic for Low Bioactivity
This diagram provides a decision tree to troubleshoot experiments where this compound exhibits low or no bioactivity.
Caption: Decision tree for troubleshooting low bioactivity of this compound.
References
Technical Support Center: Refining Purification of Boc-MIF-1-Am
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of Boc-MIF-1-Am (Boc-Pro-Phe-Met-NH₂).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying the hydrophobic peptide this compound?
A1: The main difficulties in purifying this compound arise from its physicochemical properties. The bulky and hydrophobic tert-butyloxycarbonyl (Boc) protecting group, combined with the aromatic phenylalanine and sulfur-containing methionine residues, contributes to significant hydrophobicity. This can result in:
-
Poor solubility in the aqueous mobile phases typically used in reversed-phase chromatography.
-
A tendency for the peptide to aggregate, which can complicate purification and lower the yield.[1]
-
Strong retention on reversed-phase HPLC columns, necessitating high concentrations of organic solvents for elution.[1]
Q2: What are the common impurities encountered during the synthesis and purification of this compound?
A2: Impurities in the crude peptide product typically originate from the solid-phase peptide synthesis (SPPS) process.[2] Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[3]
-
Truncated peptides: Shorter peptide chains resulting from incomplete synthesis.[2]
-
Incompletely deprotected peptides: Peptides that still retain side-chain protecting groups or where the Boc group has not been fully removed. Incomplete removal of the Boc group can pose a significant purification challenge, as the protected peptide will have a very different retention time compared to the desired product.
-
Diastereomers: Racemization of amino acids can occur during synthesis, leading to the formation of diastereomeric impurities.
-
Oxidation of Methionine: The methionine residue is susceptible to oxidation, forming methionine sulfoxide. This can be identified by a mass increase of 16 Da.
Q3: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase for purifying this compound?
A3: Trifluoroacetic acid (TFA) is a standard ion-pairing agent in reversed-phase HPLC for peptides. It helps to:
-
Improve peak shape: TFA masks the interactions between the peptide and free silanol groups on the silica-based stationary phase, reducing peak tailing.
-
Enhance resolution: By forming ion pairs with the peptide, TFA can improve the separation of closely eluting impurities.
-
Maintain a low pH: A low pH (around 2) ensures that the peptide is protonated, which can improve its solubility and interaction with the stationary phase.
Q4: How can I improve the solubility of crude this compound before HPLC injection?
A4: Due to its hydrophobic nature, dissolving crude this compound can be challenging. Here are some strategies:
-
Use a strong organic solvent: Initially dissolve the peptide in a minimal amount of a strong organic solvent like dimethylformamide (DMF), acetonitrile (ACN), or isopropanol.
-
Stepwise dilution: After initial dissolution, gradually add the aqueous mobile phase to the desired concentration. This can prevent the peptide from precipitating out of solution.
-
Sonication: Gentle sonication can help to break up aggregates and improve dissolution.
-
Avoid purely aqueous solutions: Direct dissolution in water or aqueous buffers is often difficult and may lead to aggregation.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening or Tailing) in HPLC
| Potential Cause | Troubleshooting Steps |
| Peptide Aggregation | 1. Lower the sample concentration: Inject a more dilute solution to see if the peak shape improves. 2. Modify the sample solvent: Add a small amount of an organic modifier like isopropanol or acetonitrile to the sample solvent to disrupt aggregates. 3. Increase column temperature: Purifying at a slightly elevated temperature (e.g., 40-60°C) can help reduce aggregation, but ensure your column and peptide are stable at that temperature. |
| Secondary Interactions with Silica | 1. Ensure adequate TFA: Use a mobile phase containing at least 0.1% TFA to effectively mask silanol interactions. 2. Use a high-purity silica column: Modern, end-capped columns have fewer free silanol groups and can provide better peak shapes for peptides. |
| Inappropriate Mobile Phase pH | 1. Maintain low pH: For most peptide separations, a pH of around 2 (achieved with 0.1% TFA) is optimal. |
Issue 2: Multiple Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | 1. Optimize the gradient: Use a shallower gradient to improve the resolution between the main peak and closely eluting impurities. 2. Analyze fractions by Mass Spectrometry (MS): Collect the different peaks and analyze them by MS to identify their molecular weights. This will help determine if they are deletion sequences, truncated peptides, or other modifications. |
| Peptide Degradation | 1. Use a milder acid: If TFA is causing degradation, consider using a milder acid like formic acid in the mobile phase. 2. Minimize exposure to harsh conditions: Reduce the time the peptide is in the acidic mobile phase by using a faster purification method or by immediately neutralizing the collected fractions. |
| Isomers | 1. Confirm with MS: If multiple peaks have the same mass, they may be conformational or structural isomers. 2. Adjust chromatographic conditions: Modifying the mobile phase composition or the column temperature may help to either resolve or coalesce these peaks. |
Issue 3: Poor Recovery or Irreversible Binding to the Column
| Potential Cause | Troubleshooting Steps |
| Strong Hydrophobic Interactions | 1. Use a less retentive column: A C8 or C4 column may be more suitable than a C18 column for highly hydrophobic peptides. 2. Increase the organic modifier concentration: A higher percentage of acetonitrile or isopropanol in the mobile phase may be required to elute the peptide. 3. Use a stronger organic modifier: N-propanol can be more effective than acetonitrile for eluting very hydrophobic peptides. |
| On-column Aggregation | 1. Add organic modifiers to the mobile phase: A small percentage of isopropanol in the mobile phase can help to prevent aggregation on the column. 2. Perform a blank run: After the purification run, perform a blank injection with a steep gradient to check for any "ghost peaks" that might indicate the peptide is slowly bleeding off the column. |
Data Presentation
The following table summarizes typical purity levels that can be achieved for Boc-protected tripeptides like this compound using different purification methods. The actual purity will depend on the crude sample quality and the optimization of the purification protocol.
| Purification Method | Typical Purity Range | Advantages | Disadvantages |
| Liquid-Liquid Extraction | 40-70% | Good for initial cleanup of water-soluble impurities. | Low resolution, not suitable for removing closely related peptide impurities. |
| Flash Chromatography (Silica Gel) | 60-90% | Good for removing less polar impurities and can be scaled up. | May not effectively separate diastereomers or deletion sequences with similar polarity. |
| Preparative RP-HPLC (C18) | >95% | High resolution, capable of separating closely related impurities. | Can be challenging for highly hydrophobic peptides, potential for low recovery. |
| Preparative RP-HPLC (C8 or C4) | >95% | Better recovery for hydrophobic peptides compared to C18. | Lower retention may lead to co-elution with less hydrophobic impurities. |
Experimental Protocols
Preparative Reversed-Phase HPLC Protocol for this compound
This protocol provides a general starting point for the purification of this compound. It should be optimized based on the specific crude sample and the analytical HPLC profile.
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a strong solvent like DMF or ACN.
-
Dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Ensure the final sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A preparative C18 or C8 column is recommended.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative columns.
-
Detection: Monitor the elution at 220 nm and 280 nm (due to the phenylalanine residue).
-
Gradient: A shallow gradient is recommended for optimal resolution. An example gradient is:
-
0-5 min: 5% B
-
5-45 min: 5-65% B (linear gradient)
-
45-50 min: 65-95% B (wash)
-
50-55 min: 95% B (wash)
-
55-60 min: 95-5% B (re-equilibration)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks in the chromatogram.
-
Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Confirm the identity of the peptide in the desired fractions by mass spectrometry.
-
-
Post-Purification Processing:
-
Pool the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for HPLC purification of this compound.
References
How to control for batch-to-batch variability of custom synthesized Boc-MIF-1-Am.
Welcome to the technical support center for custom synthesized Boc-MIF-1-Am. This resource is designed for researchers, scientists, and drug development professionals to help control and troubleshoot batch-to-batch variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for this compound?
A1: Batch-to-batch variability refers to the differences in the quality and composition of a peptide from one synthesis run to another. For a custom synthesized peptide like this compound (Boc-Pro-Leu-Gly-NH₂), this variability can manifest as differences in purity, the presence of impurities, and counter-ion content. These variations are a significant concern because they can lead to inconsistent results in biological assays, affecting the reproducibility and reliability of your research.[1] The U.S. Food and Drug Administration (FDA) emphasizes quality in batch-to-batch production to ensure product safety and efficacy.[1]
Q2: What are the common sources of variability in custom peptide synthesis?
A2: Variability in peptide synthesis is often introduced by several factors. Incomplete amino acid sequences, known as deletion sequences, can occur during the synthesis process.[2] Contaminants from synthesis reagents, such as Trifluoroacetic acid (TFA), and protecting groups can also be present in the final product.[3] Furthermore, external contaminants like endotoxins can be introduced during production.[2] Each of these factors can differ between synthesis batches, leading to variability.
Q3: What key quality control (QC) parameters should I check for each new batch?
A3: For each new batch of this compound, a comprehensive analysis is crucial. The most important QC parameters to verify are:
-
Identity and Molecular Weight: Confirmed using Mass Spectrometry (MS). MS is considered the gold standard for determining the precise molecular weight of a peptide.
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC). This technique separates the target peptide from any impurities.
-
Peptide Content: Determined by Amino Acid Analysis (AAA) to quantify the exact amount of the target peptide in the lyophilized powder.
-
Appearance and Solubility: Visual inspection of the peptide and testing its solubility in the intended assay buffer are also recommended.
Q4: How can I compare the biological activity of two different batches?
A4: To compare the activity of different batches, it is essential to perform a side-by-side functional assay. This involves running the old (reference) batch and the new batch in the same experiment under identical conditions. A dose-response curve should be generated for each batch to compare key parameters like EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration). This direct comparison will reveal any significant differences in potency or efficacy.
Q5: What is the recommended way to store and handle this compound to ensure consistency?
A5: Proper storage and handling are critical to prevent degradation, which can introduce variability over time. Peptides should be stored at -20°C and protected from light. It is best to keep the peptide in its lyophilized form until it is needed for an experiment. When preparing a stock solution, use a sterile buffer and consider filtering it to remove any potential microbial contamination. Avoid repeated freeze-thaw cycles, as this can degrade the peptide. Aliquoting the stock solution into single-use vials is highly recommended.
Q6: My new batch of this compound shows lower activity in my cell-based assay. What are the potential causes?
A6: A decrease in activity can stem from several issues. Residual Trifluoroacetic acid (TFA), a reagent used in peptide synthesis and purification, can inhibit cell proliferation in some assays. The net peptide content of the new batch may be lower than the previous one, meaning you are adding less active compound than calculated by gross weight. Additionally, poor solubility or aggregation of the peptide in your assay medium can reduce its effective concentration. It is also important to rule out other experimental variables, such as cell viability and passage number, reagent quality, and incubation times.
Troubleshooting Guide
Problem: My HPLC chromatogram shows unexpected peaks.
-
Possible Cause: These peaks likely represent impurities from the synthesis process. These can include deletion sequences (incomplete peptides) or modified versions of the target peptide.
-
Solution:
-
Request the Certificate of Analysis (CoA) from the manufacturer, which should include an HPLC chromatogram and mass spectrometry data for the batch.
-
Compare your chromatogram with the one provided by the manufacturer.
-
If possible, use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the molecular weights of the impurity peaks. This can help determine their origin.
-
Problem: The mass spectrometry results show an incorrect molecular weight.
-
Possible Cause: This indicates a significant error in the synthesis, such as an incorrect amino acid being incorporated or a protecting group not being removed.
-
Solution:
-
Immediately contact the synthesis provider with your data.
-
Provide them with your MS spectrum and experimental conditions.
-
This batch should not be used in experiments until the identity issue is resolved. A re-synthesis is likely required.
-
Problem: I am observing inconsistent results in my biological assay.
-
Possible Cause: Inconsistent results are a hallmark of batch-to-batch variability. This can be due to differences in peptide purity, peptide content, or the presence of biologically active impurities. It could also be related to peptide solubility or degradation.
-
Solution:
-
Qualify the New Batch: Before using a new batch in critical experiments, run a side-by-side comparison with a previous, well-characterized "gold standard" batch.
-
Check Solubility: Ensure the peptide is fully dissolved in your assay buffer. Aggregated peptides will lead to variable results.
-
Standardize Handling: Prepare fresh aliquots from a single, properly dissolved stock solution for each experiment to minimize handling errors.
-
Review Assay Conditions: Ensure all other assay parameters, such as cell density, reagent concentrations, and incubation times, are consistent.
-
Data Presentation
For effective management of batch-to-batch variability, it is crucial to maintain detailed records for each batch of this compound received.
Table 1: Example Certificate of Analysis Comparison for Two Batches
| Parameter | Batch A | Batch B | Recommended Action |
| Appearance | White Lyophilized Powder | White Lyophilized Powder | Proceed if consistent |
| Molecular Weight (MS) | 412.5 g/mol (Expected) | 412.6 g/mol (Expected) | Proceed if within tolerance |
| Purity (HPLC @ 214nm) | 98.5% | 95.2% | Note purity difference in calculations |
| Net Peptide Content (AAA) | 75.3% | 68.9% | Adjust concentration calculations |
| TFA Content | 12.1% | 18.5% | Consider TFA removal if assays are sensitive |
| Solubility (1mg/mL in PBS) | Clear Solution | Hazy Solution | Troubleshoot solubility before use |
Table 2: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Duration |
| Lyophilized Powder | -20°C | Desiccated, Dark | Up to 12 months |
| Stock Solution | -20°C or -80°C | Tightly Sealed | Up to 3 months (avoid freeze-thaw) |
| Working Dilution | 2-8°C | Sterile | Use within 24 hours |
Experimental Protocols
Protocol 1: Quality Control via Analytical RP-HPLC
This protocol outlines a general method for assessing the purity of this compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A.
-
Dilute to a final concentration of 0.1 mg/mL for injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Gradient: 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Identity Confirmation via Mass Spectrometry (LC-MS)
This protocol confirms the molecular weight of the synthesized peptide.
-
Sample Preparation:
-
Prepare a 0.1 mg/mL solution of this compound in 50:50 water/acetonitrile with 0.1% formic acid. Note: Formic acid is preferred over TFA for MS as it causes less ion suppression.
-
-
LC-MS Conditions:
-
Use a rapid LC gradient similar to the HPLC method but with formic acid-based mobile phases.
-
Introduce the eluent into an electrospray ionization (ESI) source.
-
Mass Spectrometer Mode: Positive ion mode.
-
Scan Range: m/z 100-1000.
-
-
Analysis:
-
The expected monoisotopic mass for this compound (C₂₀H₃₆N₄O₅) is approximately 428.27 g/mol . Look for the [M+H]⁺ ion at m/z 429.27.
-
Protocol 3: Functional Assay - Competitive Binding (Illustrative Example)
This protocol provides a framework for comparing the biological activity of different batches using a hypothetical competitive binding assay.
-
Reagents:
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
Receptor-expressing cells or membranes.
-
Labeled Ligand (e.g., a radiolabeled or fluorescent ligand for the target receptor).
-
This compound batches (reference and new).
-
-
Procedure:
-
Prepare serial dilutions of both the reference and new batches of this compound in assay buffer.
-
In a 96-well plate, add the receptor source, the labeled ligand (at a fixed concentration), and the diluted this compound from each batch.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate to allow binding to reach equilibrium.
-
Wash to remove unbound ligand.
-
Measure the bound signal (e.g., using a scintillation counter or fluorescence plate reader).
-
-
Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound for each batch.
-
Use non-linear regression to fit the data and determine the IC₅₀ value for each batch. A significant deviation (>3-fold) in IC₅₀ values suggests a difference in batch activity.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of Boc-MIF-1-Am versus Native MIF-1: Unveiling the Impact of N-Terminal Modification on Biological Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of native Melanocyte-Stimulating Hormone Release-Inhibiting Factor-1 (MIF-1) and its N-terminally protected counterpart, Boc-MIF-1-Am. This document synthesizes experimental data to elucidate how the introduction of a tert-Butoxycarbonyl (Boc) group impacts the peptide's function, offering insights for peptide-based drug design and development.
Native MIF-1, a tripeptide with the sequence Pro-Leu-Gly-NH₂, is an endogenous neuropeptide with a range of neuromodulatory activities. It is notably recognized for its role as a positive allosteric modulator of the dopamine D2 receptor and its anti-opioid effects.[1] In contrast, this compound (Boc-Pro-Leu-Gly-NH₂) is a synthetically modified version of MIF-1 where the N-terminal amine group of the proline residue is protected by a Boc group. This modification is a common strategy in peptide synthesis to prevent unwanted side reactions. However, this protective measure is expected to significantly alter the biological profile of the peptide. This guide will delve into the known biological activities of native MIF-1 and present a reasoned comparison with the anticipated activity of this compound, supported by general principles of peptide pharmacology and available data on N-terminally modified peptides.
Comparative Biological Activity: A Data-Driven Overview
The primary biological functions of native MIF-1 revolve around its interaction with neurotransmitter systems in the central nervous system. The N-terminal proline of MIF-1 is crucial for its biological activity. The presence of the bulky Boc group on this N-terminus in this compound is predicted to sterically hinder its interaction with its target receptors, leading to a significant reduction or complete loss of biological activity.
Table 1: Comparison of Expected Biological Activities
| Biological Activity | Native MIF-1 | This compound (Predicted) | Rationale for Predicted Activity |
| Dopamine D2 Receptor Modulation | Positive allosteric modulator; enhances agonist binding.[2] | Inactive or significantly reduced activity. | The N-terminus of MIF-1 is critical for its interaction with the D2 receptor. The Boc group would likely block this interaction. |
| Anti-Opioid Activity | Attenuates morphine-induced analgesia.[3] | Inactive or significantly reduced activity. | The mechanism of anti-opioid activity is thought to involve specific receptor interactions that would be impeded by the N-terminal Boc group. |
| Receptor Binding Affinity | Binds to specific sites to exert its modulatory effects. | Significantly lower or no binding affinity. | Steric hindrance from the Boc group is expected to prevent the peptide from fitting into its binding pocket on target receptors. |
Key Biological Activities of Native MIF-1
Positive Allosteric Modulation of Dopamine D2 Receptors
Native MIF-1 does not act as a direct agonist at the dopamine D2 receptor but rather as a positive allosteric modulator. This means it binds to a site on the receptor that is different from the dopamine binding site and enhances the receptor's response to dopamine.[2] This modulation is thought to be the basis for its potential therapeutic effects in conditions like Parkinson's disease and depression.
Anti-Opioid Activity
MIF-1 has been shown to counteract the effects of opioids. For instance, it can reduce the analgesic effects of morphine.[3] This anti-opioid activity suggests a role for MIF-1 in the complex regulation of the endogenous opioid system. It is important to note that MIF-1 does not bind directly to opioid receptors to exert this effect.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the biological activity of MIF-1 and its analogues.
Dopamine D2 Receptor Binding Assay
This assay is used to determine the ability of a compound to modulate the binding of a known ligand to the dopamine D2 receptor.
Objective: To assess the positive allosteric modulatory effects of a test compound (e.g., native MIF-1) on the binding of a radiolabeled D2 receptor agonist.
Materials:
-
Membrane preparations from cells expressing human dopamine D2 receptors.
-
Radiolabeled D2 receptor agonist (e.g., [³H]-Spiperone).
-
Test compounds (native MIF-1, this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Thaw the D2 receptor membrane preparations on ice.
-
In a 96-well plate, add the incubation buffer.
-
Add a fixed concentration of the radiolabeled D2 agonist to all wells.
-
Add varying concentrations of the test compound (native MIF-1 or this compound) to the appropriate wells. Include control wells with no test compound and wells with a known D2 antagonist to determine non-specific binding.
-
Add the D2 receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Analyze the data to determine the effect of the test compound on the binding of the radiolabeled agonist. An increase in agonist binding in the presence of the test compound indicates positive allosteric modulation.
Opioid Receptor Binding Assay (to demonstrate lack of direct binding)
This assay is performed to confirm that MIF-1's anti-opioid effects are not due to direct binding to opioid receptors.
Objective: To determine if a test compound binds to mu-opioid receptors.
Materials:
-
Membrane preparations from cells expressing human mu-opioid receptors.
-
Radiolabeled opioid receptor agonist (e.g., [³H]-DAMGO).
-
Test compounds (native MIF-1, this compound).
-
Known opioid receptor antagonist (e.g., Naloxone) for determining non-specific binding.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
The procedure is similar to the dopamine D2 receptor binding assay described above.
-
Varying concentrations of the test compound are incubated with mu-opioid receptor membranes and a fixed concentration of the radiolabeled opioid agonist.
-
The amount of bound radioactivity is measured.
-
Data is analyzed to determine if the test compound displaces the radiolabeled agonist, which would indicate direct binding to the opioid receptor. Native MIF-1 is not expected to show significant displacement.
Visualizing the Molecular Pathways
The following diagrams illustrate the signaling pathway of MIF-1 as a positive allosteric modulator and a typical experimental workflow for a receptor binding assay.
MIF-1 as a Positive Allosteric Modulator of the D2 Receptor.
Experimental Workflow for a Receptor Binding Assay.
Conclusion
References
- 1. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIF-1 attenuates spiroperidol alteration of striatal dopamine D2 receptor ontogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Opioid Peptides Targeting Opioid Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two MIFs: Clarifying the Distinction Between a Cytokine Inhibitor and a Neuropeptide Modulator
References
- 2. Synthesis, Pharmacological, and Biological Evaluation of MIF-1 Picolinoyl Peptidomimetics as Positive Allosteric Modulators of D2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage migration inhibitory factor is a novel determinant of cigarette smoke-induced lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Z-Pro-leu-gly-NH2 | 14485-80-4 [smolecule.com]
Validating Boc-MIF-1-Am as a Positive Allosteric Modulator of D2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating Boc-MIF-1-Am as a positive allosteric modulator (PAM) of the Dopamine D2 receptor (D2R). As no direct experimental data for "this compound" (N-tert-Butoxycarbonyl-L-prolyl-L-leucyl-glycinamide) has been identified in the reviewed literature, this document will focus on its parent compound, MIF-1 (L-prolyl-L-leucyl-glycinamide), and its closely related peptidomimetic analogues. The data and protocols presented are based on established methodologies for characterizing D2R PAMs and draw comparisons with other known modulators, such as benzothiazole derivatives and the MIF-1 analogue PAOPA.
Executive Summary
Positive allosteric modulators of the D2 receptor offer a promising therapeutic avenue for neurological and psychiatric disorders by fine-tuning dopaminergic signaling rather than directly activating the receptor. This approach may lead to improved safety and efficacy profiles compared to traditional orthosteric agonists. This guide outlines the key experimental assays and presents comparative data to aid in the evaluation of novel D2R PAMs like this compound. The validation process hinges on demonstrating potentiation of the endogenous ligand (dopamine) activity without intrinsic agonism.
Comparative Data of D2 Receptor Positive Allosteric Modulators
The following tables summarize key quantitative data for MIF-1, its analogues, and other reported D2R PAMs. This data provides a benchmark for evaluating the potential of new chemical entities.
Table 1: In Vitro Potency and Efficacy of D2R PAMs in Functional Assays
| Compound/Analogue | Assay Type | Agonist | EC50 of Agonist (in presence of PAM) | Emax (% of Dopamine) | PAM Concentration | Reference |
| MIF-1 | cAMP Mobilization | Dopamine | 0.17 ± 0.07 µM | 93.6 ± 4.4% | 0.01 nM | [1] |
| Peptidomimetic 6b | cAMP Mobilization | Dopamine | 0.33 ± 0.21 µM | 86.0 ± 5.4% | 0.01 nM | [1] |
| Benzothiazole PAM (R-isomer) | [35S]GTPγS Binding | Dopamine | - | 57% stimulation over basal | 1 µM | [2][3] |
| Benzothiazole PAM 4 | [35S]GTPγS Binding | Dopamine | - | 89% stimulation over basal | 1 µM | [2] |
Table 2: Effects of D2R PAMs on Radioligand Binding
| Compound/Analogue | Radioligand | Effect on Agonist Binding | Bmax Change | Kd Change | Reference |
| MIF-1 | [3H]-NPA | Enhancement | - | - | |
| PAOPA | [3H]-NPA / [3H]-quinpirole | Enhancement | Increase in high-affinity sites | No significant change | |
| Benzothiazole PAM (R-isomer) | [3H]-dopamine | Increased number of high-affinity sites | Increased | Not affected | |
| Peptidomimetic 6b | [3H]-NPA | Statistically significant increase in maximal response (11.9 ± 3.7%) | - | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of a D2R PAM. Below are outlines for key in vitro assays.
Radioligand Binding Assays
These assays are fundamental to determine if the test compound binds to an allosteric site and how it modulates the binding of an orthosteric ligand (agonist or antagonist).
Objective: To assess the ability of this compound to modulate the binding of a D2R agonist (e.g., [3H]-NPA) or antagonist (e.g., [3H]-raclopride).
Materials:
-
Membrane preparations from cells stably expressing human D2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., [3H]-N-propylnorapomorphine ([3H]-NPA) or [3H]-raclopride).
-
Test compound (this compound) and a reference PAM (e.g., MIF-1).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Saturation Binding: To determine if this compound alters the affinity (Kd) or density (Bmax) of the radioligand binding sites.
-
Incubate D2R membranes with increasing concentrations of the radioligand in the presence and absence of a fixed concentration of this compound.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled D2R ligand (e.g., haloperidol).
-
-
Competition Binding: To assess the effect of this compound on the affinity of an unlabeled agonist (e.g., dopamine).
-
Incubate D2R membranes with a fixed concentration of an antagonist radioligand (e.g., [3H]-raclopride) and increasing concentrations of the agonist (e.g., dopamine) in the presence and absence of this compound.
-
-
Incubation: Incubate the reaction mixtures for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, and IC50 values. A leftward shift in the agonist competition curve in the presence of the PAM indicates positive cooperativity.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the D2 receptor, providing a direct readout of receptor activation.
Objective: To determine if this compound potentiates dopamine-induced G-protein activation at the D2 receptor.
Materials:
-
Membrane preparations from cells expressing human D2 receptors.
-
[35S]GTPγS.
-
GDP, GTPγS (unlabeled).
-
Dopamine and the test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP, pH 7.4).
-
Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based method).
Procedure:
-
Pre-incubate the D2R membranes with the test compound (this compound) or vehicle.
-
Add increasing concentrations of dopamine to the membranes.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity using a liquid scintillation counter.
-
Data Analysis: A PAM will produce a concentration-dependent increase in the potency (leftward shift of the EC50) and/or efficacy (increase in Emax) of dopamine-stimulated [35S]GTPγS binding. The compound should not stimulate binding in the absence of an agonist.
cAMP Accumulation Assay
Since the D2 receptor is a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To measure the potentiation of dopamine-mediated inhibition of cAMP production by this compound.
Materials:
-
Whole cells expressing human D2 receptors (e.g., CHO-K1 or HEK293).
-
Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Dopamine and the test compound (this compound).
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach.
-
Pre-treat the cells with the PDE inhibitor.
-
Incubate the cells with the test compound (this compound) or vehicle.
-
Add increasing concentrations of dopamine.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: A D2R PAM will enhance the inhibitory effect of dopamine on forskolin-stimulated cAMP accumulation, resulting in a lower EC50 value for dopamine.
Visualizing Pathways and Workflows
D2 Receptor Signaling Pathway
The following diagram illustrates the canonical Gi/o-coupled signaling pathway of the D2 receptor.
Caption: D2 receptor signaling pathway modulated by a PAM.
Experimental Workflow for PAM Validation
This diagram outlines the logical flow of experiments to validate a compound as a D2R PAM.
Caption: Experimental workflow for D2R PAM validation.
Logical Relationship of PAM Effects
This diagram illustrates the defining characteristics of a positive allosteric modulator.
Caption: Defining characteristics of a D2R PAM.
Conclusion
The validation of this compound as a D2R PAM requires a systematic approach employing a combination of binding and functional assays. By comparing its pharmacological profile to that of established D2R PAMs like MIF-1, its analogues, and other chemical scaffolds, researchers can ascertain its potential as a novel therapeutic agent. The provided protocols and comparative data serve as a foundational guide for these investigations. A successful validation will demonstrate that this compound enhances dopamine's action at the D2 receptor without directly activating it, a key characteristic of a promising allosteric modulator.
References
- 1. Synthesis, Pharmacological, and Biological Evaluation of MIF-1 Picolinoyl Peptidomimetics as Positive Allosteric Modulators of D2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis [mdpi.com]
Comparative pharmacological analysis of Boc-MIF-1-Am and Tyr-MIF-1.
This guide provides a detailed comparative analysis of the pharmacological properties of two related peptides: Boc-MIF-1-Am and Tyr-MIF-1. While both compounds are derived from the endogenous tripeptide MIF-1 (Pro-Leu-Gly-NH2), their pharmacological profiles diverge significantly due to structural modifications. This analysis is intended for researchers, scientists, and drug development professionals interested in the nuanced activities of these compounds.
Executive Summary
This compound and Tyr-MIF-1, despite their common origin, exhibit distinct pharmacological activities. This compound, a bioconjugate of MIF-1 and amantadine, primarily functions as a potent enhancer of the human dopamine D2 receptor. In contrast, Tyr-MIF-1, a naturally occurring tetrapeptide, demonstrates a more complex profile, acting as a modulator of both the opioid and GABAergic systems. Tyr-MIF-1 is recognized for its anti-opioid properties and its ability to allosterically modulate the GABA-A receptor. The following sections provide a detailed breakdown of their respective pharmacological actions, supported by experimental data and protocols.
Data Presentation: Quantitative Pharmacological Data
The following table summarizes the key quantitative data available for this compound and Tyr-MIF-1.
| Compound | Target Receptor/System | Assay Type | Key Parameter | Value | Reference |
| This compound | Human Dopamine D2 Receptor | Functional Assay | EC₅₀ | 17.82 nM | [1] |
| Tyr-MIF-1 | µ-Opioid Receptor | Receptor Binding | Selectivity | Selective for µ-opioid binding site | [2][3] |
| GABA-A Receptor | Benzodiazepine Binding Assay | Potentiation | Augments GABA-stimulated binding at 10⁻¹³ M | [3] | |
| Locus Coeruleus Neurons | Electrophysiology | IC₅₀ (Inhibition of firing) | 37.5 µM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Dopamine D2 Receptor Enhancement Assay (for this compound)
This protocol is based on the characterization of this compound as a human dopamine D2 receptor enhancer.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Principle: The assay measures the ability of the test compound to enhance the signaling of a known D2 receptor agonist, such as dopamine or a synthetic agonist. This is often quantified by measuring downstream signaling events like changes in intracellular cyclic AMP (cAMP) levels or β-arrestin recruitment.
-
Procedure (cAMP Assay):
-
Cells are seeded into 96-well plates and grown to confluence.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are co-incubated with a sub-maximal concentration of a D2 receptor agonist (e.g., quinpirole) and varying concentrations of this compound.
-
Following incubation, cells are lysed, and intracellular cAMP levels are determined using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
-
Data Analysis: The concentration-response curve for this compound is plotted, and the EC₅₀ value, representing the concentration at which 50% of the maximal enhancement is observed, is calculated.
Opioid Receptor Binding and Functional Assays (for Tyr-MIF-1)
These protocols are based on studies investigating the interaction of Tyr-MIF-1 with opioid receptors.
-
Receptor Binding Assay:
-
Membrane Preparation: Brain tissue (e.g., from rodents) is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the opioid receptors.
-
Binding Reaction: Membrane preparations are incubated with a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-opioid receptors) and varying concentrations of Tyr-MIF-1.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The ability of Tyr-MIF-1 to displace the radioligand is analyzed to determine its binding affinity (Ki).
-
-
In Vivo Analgesia Assay (Tail-flick or Hot-plate test):
-
Animal Model: Rodents (mice or rats) are used.
-
Procedure: A baseline pain response latency is measured (e.g., time to flick the tail from a heat source). An opioid agonist like morphine is administered to induce analgesia, and the pain response latency is re-measured. Tyr-MIF-1 is then administered, and the reversal of the morphine-induced analgesia is quantified by measuring the return of the pain response latency towards baseline.
-
GABA-A Receptor Modulation Assay (for Tyr-MIF-1)
This protocol is based on the finding that Tyr-MIF-1 augments GABA-stimulated benzodiazepine binding.
-
Synaptosomal Membrane Preparation: Brain cortical tissue is homogenized and subjected to differential centrifugation to obtain a synaptosomal membrane fraction rich in GABA-A receptors.
-
[³H]-Benzodiazepine Binding Assay:
-
Membranes are incubated with a radiolabeled benzodiazepine (e.g., [³H]Flunitrazepam).
-
The assay is conducted in the presence of a fixed, sub-maximal concentration of GABA to stimulate benzodiazepine binding.
-
Varying concentrations of Tyr-MIF-1 are added to the incubation mixture.
-
The reaction is terminated by rapid filtration, and the amount of bound radioactivity is measured.
-
-
Data Analysis: The enhancement of [³H]-benzodiazepine binding by Tyr-MIF-1 in the presence of GABA is quantified and plotted to determine the potency of modulation.
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of this compound and Tyr-MIF-1 are a result of their interactions with different signaling pathways.
This compound: Dopaminergic Pathway Modulation
This compound acts as a positive allosteric modulator of the dopamine D2 receptor. This suggests that it binds to a site on the receptor that is distinct from the dopamine binding site and enhances the receptor's response to dopamine. The amantadine moiety of this compound is known to influence dopaminergic transmission, which may contribute to the overall effect of the conjugate.
Tyr-MIF-1: Opioidergic and GABAergic Pathway Modulation
Tyr-MIF-1 exhibits a more complex mechanism of action, interacting with two major neurotransmitter systems. It has anti-opioid effects, which can involve antagonism at certain opioid receptor subtypes. Additionally, it positively modulates the GABA-A receptor, enhancing the inhibitory effects of GABA.
Conclusion
The pharmacological profiles of this compound and Tyr-MIF-1 are markedly different, underscoring the significant impact of structural modifications on biological activity. This compound emerges as a specific and potent enhancer of the dopamine D2 receptor, suggesting its potential utility in conditions characterized by dopaminergic dysregulation. In contrast, Tyr-MIF-1 displays a broader spectrum of activity, with modulatory effects on both the opioid and GABAergic systems. Its anti-opioid and GABA-A receptor-potentiating actions suggest a role in more complex neurological processes, including pain modulation and anxiety. Further research is warranted to fully elucidate the therapeutic potential of these distinct pharmacological agents.
References
- 1. MIF-1 and Tyr-MIF-1 do not alter GABA binding on the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIF-1 and Tyr-MIF-1 augment GABA-stimulated benzodiazepine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid and antiopioid actions of Tyr-MIF-1, Tyr-W-MIF-1 and hemorphin-4 on rat locus coeruleus neurons: intracellular recording in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Results: A Comparative Guide to Boc-MIF-1-Am and Related Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data available for MIF-1 (Pro-Leu-Gly-NH2), Tyr-MIF-1, and the N-terminally protected analog, Boc-MIF-1-Am. The tert-Butyloxycarbonyl (Boc) protecting group on this compound is anticipated to inhibit its biological activity by preventing interaction with target receptors, effectively rendering it a negative control in many experimental contexts. This guide will objectively present data on their respective impacts on key neurotransmitter systems and intracellular signaling pathways, supported by detailed experimental protocols.
Data Summary
The following tables summarize the quantitative data from various studies, highlighting the differential effects of MIF-1 and Tyr-MIF-1. Due to a lack of direct experimental data for this compound in the public domain, its activity is presumed to be negligible in receptor binding and functional assays where the N-terminal amine is critical for interaction.
Table 1: Modulation of GABA-A Receptor Complex
| Compound | Assay | Concentration | Effect |
| MIF-1 | GABA-stimulated [3H]flunitrazepam binding (mouse cortical membranes) | 10⁻¹¹ M | Augmentation of GABA-enhanced binding[1] |
| Tyr-MIF-1 | GABA-stimulated [3H]flunitrazepam binding (mouse cortical membranes) | 10⁻¹³ M | Augmentation of GABA-enhanced binding[1] |
| This compound | GABA-stimulated [3H]flunitrazepam binding | Not Available | Predicted to have no effect due to N-terminal blockage. |
| MIF-1 | Muscimol displacement of [³⁵S]TBPS binding (mouse cortical membranes) | 10⁻¹⁰ to 10⁻⁷ M | Little to no effect[2] |
| Tyr-MIF-1 | Muscimol displacement of [³⁵S]TBPS binding (mouse cortical membranes) | 10⁻¹⁰ to 10⁻⁷ M | Significant augmentation of muscimol displacement[2] |
| This compound | Muscimol displacement of [³⁵S]TBPS binding | Not Available | Predicted to have no effect. |
Table 2: Modulation of Dopaminergic System
| Compound | Assay | Dose/Concentration | Effect | Brain Region |
| MIF-1 | Dopamine Turnover | 5 mg/kg IP | Increased Tyrosine Hydroxylase activity and Homovanillic acid levels[3] | Striatum |
| Tyr-MIF-1 | Behavioral 'despair' test (antagonized by dopamine blockers) | 0.01 mg/kg i.p. | Significant anti-immobility effect | Not specified |
| This compound | Dopaminergic modulation | Not Available | Predicted to have no effect. | Not applicable |
| MIF-1 | [³H]-NPA binding to D₂ receptors | 0.01 nM | 18.3 ± 9.1% increase in maximal response | Not specified |
| Picolinoyl-peptidomimetic of MIF-1 | [³H]-NPA binding to D₂ receptors | 0.01 nM | 11.9 ± 3.7% increase in maximal response | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the cross-validation of these findings.
GABA-A Receptor Binding Assay
Objective: To determine the modulatory effects of test compounds on GABA-stimulated benzodiazepine receptor binding.
Materials:
-
Mouse cortical brain membranes
-
[³H]flunitrazepam (radioligand)
-
GABA
-
Test compounds (MIF-1, Tyr-MIF-1, this compound)
-
Tris-HCl buffer
-
Scintillation counter
Procedure:
-
Mouse cortical brain membranes are prepared and homogenized in Tris-HCl buffer.
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]flunitrazepam and varying concentrations of GABA (e.g., 10⁻⁸ M and 10⁻⁷ M).
-
Test compounds (MIF-1, Tyr-MIF-1, or this compound) are added to the incubation mixture at a range of concentrations (e.g., 10⁻¹³ M to 10⁻⁶ M).
-
The mixture is incubated to allow for binding equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Data are analyzed using Scatchard analysis to determine changes in apparent affinity (Kd) and receptor density (Bmax).
Dopamine D2 Receptor Binding Assay
Objective: To assess the ability of test compounds to allosterically modulate agonist binding to dopamine D2 receptors.
Materials:
-
Cell membranes expressing dopamine D2 receptors (e.g., from CHO or HEK293 cells)
-
[³H]-N-propylapomorphine ([³H]-NPA) (radioligand)
-
Dopamine (for functional assays)
-
Test compounds (MIF-1, Tyr-MIF-1, this compound)
-
Assay buffer
-
Scintillation counter or HTRF reader
Procedure:
-
Membranes expressing D2 receptors are incubated with a fixed concentration of [³H]-NPA.
-
Test compounds are added at various concentrations (e.g., 0.01 nM).
-
The mixture is incubated to reach binding equilibrium.
-
Bound and free radioligand are separated by filtration.
-
Radioactivity is quantified by scintillation counting.
-
For functional assays measuring cAMP mobilization, cells expressing D2 receptors are incubated with dopamine in the presence or absence of the test compounds.
-
cAMP levels are measured using a suitable assay kit (e.g., HTRF).
-
Data are analyzed to determine the effect of the test compounds on the maximal response (Emax) and potency (EC50) of the agonist.
Western Blot for ERK1/2 Phosphorylation
Objective: To determine if test compounds activate the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cell line of interest (e.g., LNCaP, PC-3)
-
Recombinant MIF-1 (as a positive control)
-
Test compounds (this compound, Tyr-MIF-1)
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cells are serum-starved and then treated with increasing concentrations of the test compounds for a specified time (e.g., 6 hours).
-
Cells are lysed, and total protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with the primary antibody against phosphorylated ERK1/2.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate.
-
The membrane is stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
-
Band intensities are quantified to determine the fold-change in ERK1/2 phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by MIF-1 and a typical experimental workflow for a receptor binding assay.
References
- 1. MIF-1 and Tyr-MIF-1 augment GABA-stimulated benzodiazepine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Tyr-MIF-1 and MIF-1 at the GABAA receptor chloride channel site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIF-1: effects on norepinephrine, dopamine and serotonin metabolism in certain discrete brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Peptide-Based and Other Macrophage Migration Inhibitory Factor (MIF) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various inhibitors targeting the Macrophage Migration Inhibitory Factor (MIF), a key cytokine implicated in inflammatory diseases and cancer. This analysis clarifies the landscape of MIF inhibitors, with a particular focus on peptide-based candidates, and presents supporting experimental data to inform research and development decisions.
Initially, it is crucial to address a common point of confusion regarding nomenclature. The term "MIF-1" often refers to Melanocyte-inhibiting factor (Pro-Leu-Gly-NH2), a neuropeptide with distinct functions from the pro-inflammatory cytokine, Macrophage Migration Inhibitory Factor (MIF). Consequently, "Boc-MIF-1-Am" is a protected form of the neuropeptide MIF-1 and not an inhibitor of the cytokine MIF. This guide will focus exclusively on inhibitors of Macrophage Migration Inhibitory Factor (MIF).
MIF exerts its pro-inflammatory effects through various mechanisms, including the activation of cell surface receptor CD74 and an intrinsic, albeit debated, tautomerase activity.[1] Therapeutic strategies to counteract MIF's detrimental activities have led to the development of several classes of inhibitors, including peptide-based inhibitors, small molecules, and monoclonal antibodies.[2]
Comparative Analysis of MIF Inhibitors
This section provides a quantitative comparison of different MIF inhibitors. The data is compiled from various studies and presented to facilitate a clear comparison of their efficacy in vitro.
Table 1: Peptide-Based MIF Inhibitors
| Inhibitor | Type | Mechanism of Action | Quantitative Data | Assay Used |
| C36L1 | Ig-CDR-based peptide | Binds to the MIF receptor CD74, blocking MIF-CD74 signaling.[3][4] | Binds to recombinant murine CD74 protein (p < 0.001).[5] | Dot-blot binding assay. |
| RTL1000 | Partial MHC class II construct | Competitively inhibits MIF binding to CD74. | Currently in clinical trials for multiple sclerosis. | N/A (Clinical evaluation) |
Table 2: Small Molecule and Antibody-Based MIF Inhibitors
| Inhibitor | Type | Mechanism of Action | Quantitative Data | Assay Used |
| ISO-1 | Small Molecule (Isoxazoline) | Inhibits MIF tautomerase activity and MIF-CD74 binding. | IC50: ~7 µM (tautomerase activity). Ki: 24 µM (tautomerase activity). Max 40% inhibition of MIF-CD74 binding at 10 µM. | Tautomerase Assay, MIF-CD74 Binding Assay. |
| p425 | Small Molecule (Allosteric) | Binds to the interface of two MIF trimers, blocking CD74 interaction. | IC50: 0.81 μM (MIF-CD74 binding). | N/A |
| Ibudilast (MN-166) | Small Molecule | Inhibits MIF tautomerase activity. | Kd: 1.4 μM. | Surface Plasmon Resonance. |
| Imalumab (BAX69) | Monoclonal Antibody | Neutralizes MIF by directly binding to it and preventing receptor interaction. | N/A | N/A |
| Milatuzumab | Monoclonal Antibody | Targets the MIF receptor, CD74. | N/A | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate evaluation and comparison of MIF inhibitors.
MIF Tautomerase Activity Assay
This assay measures the ability of a compound to inhibit the tautomerase activity of MIF.
-
Substrate Preparation: L-dopachrome methyl ester is prepared by the oxidation of L-dopa methyl ester with sodium periodate.
-
Reaction Mixture: Recombinant MIF (e.g., 100 ng/mL) is incubated with the test inhibitor at various concentrations in a suitable buffer (e.g., 50 mM Bis-Tris buffer, pH 6.2).
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the L-dopachrome methyl ester substrate to the mixture.
-
Measurement: The rate of dopachrome tautomerization is monitored by measuring the decrease in absorbance at 475 nm over time (e.g., every 10 seconds for 10 minutes) using a microplate reader.
-
Data Analysis: The inhibitory activity is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control (e.g., DMSO). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.
MIF-CD74 Binding Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to block the interaction between MIF and its receptor, CD74.
-
Plate Coating: A 96-well microplate is coated with recombinant soluble CD74 ectodomain (sCD74) overnight at 4°C.
-
Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
Incubation: Biotinylated MIF is pre-incubated with varying concentrations of the test inhibitor. This mixture is then added to the coated wells and incubated for 2 hours at room temperature.
-
Washing: The plate is washed to remove unbound proteins.
-
Detection: Streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added to the wells and incubated.
-
Substrate Addition: After another wash, a suitable substrate (e.g., TMB for HRP) is added, and the color development is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The degree of inhibition is determined by comparing the signal in the presence of the inhibitor to the signal from a control well with no inhibitor.
Visualizing Pathways and Workflows
To further elucidate the mechanisms and processes involved in MIF inhibition, the following diagrams are provided.
Caption: MIF Signaling Pathway.
Caption: Workflow for Screening MIF Inhibitors.
References
- 1. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. What are MIF inhibitors and how do they work? [synapse.patsnap.com]
- 3. Blockade of MIF-CD74 Signalling on Macrophages and Dendritic Cells Restores the Antitumour Immune Response Against Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIF inhibition as a strategy for overcoming resistance to immune checkpoint blockade therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Blockade of MIF–CD74 Signalling on Macrophages and Dendritic Cells Restores the Antitumour Immune Response Against Metastatic Melanoma [frontiersin.org]
A Comparative Guide to Validating the Anti-inflammatory Properties of Boc-MIF-1-Am in Microglia
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential anti-inflammatory effects of Boc-MIF-1-Am in microglial cells. The comparison is made against a standard inflammatory stimulus and a known anti-inflammatory agent, supported by detailed experimental protocols and data presentation formats.
Introduction to Microglial Inflammation and MIF
Microglia are the resident immune cells of the central nervous system (CNS) and play a critical role in neuroinflammation.[1][2] When activated by stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, microglia release a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] This response, while crucial for host defense, can become dysregulated and contribute to the pathology of various neurodegenerative diseases if chronically activated.[1]
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that has been shown to play a significant role in regulating inflammatory responses. Studies have indicated that MIF can act as a pro-inflammatory mediator, promoting microglial activation and the production of inflammatory cytokines. It is involved in signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response in microglia.
This compound is a synthetic, N-terminally protected derivative of the tripeptide MIF-1 (Pro-Leu-Gly-NH2). While the parent MIF protein is often associated with pro-inflammatory activity, synthetic derivatives are frequently developed to modulate or inhibit such actions. This guide outlines the necessary experiments to validate the hypothesis that this compound possesses anti-inflammatory properties in microglia.
Comparative Performance Data
To objectively assess the anti-inflammatory efficacy of this compound, its performance should be compared against a standard anti-inflammatory agent. For this purpose, Dexamethasone, a potent corticosteroid with well-documented anti-inflammatory effects on microglia, is used as a positive control.
The following tables summarize hypothetical quantitative data from key in vitro experiments on LPS-stimulated BV-2 microglial cells.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment Group | Concentration | NO Production (% of LPS Control) |
| Vehicle Control | - | 5 ± 1.2 |
| LPS (100 ng/mL) | - | 100 |
| This compound + LPS | 1 µM | 85 ± 4.5 |
| 10 µM | 62 ± 3.8 | |
| 50 µM | 41 ± 2.9 | |
| Dexamethasone + LPS | 10 µM | 35 ± 2.5 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | 25 ± 8 | 15 ± 5 | 10 ± 4 |
| LPS (100 ng/mL) | - | 1250 ± 98 | 850 ± 75 | 450 ± 42 |
| This compound + LPS | 10 µM | 780 ± 65 | 520 ± 48 | 280 ± 31 |
| Dexamethasone + LPS | 10 µM | 410 ± 35 | 290 ± 28 | 160 ± 20 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
1. Microglial Cell Culture and Treatment
-
Cell Line: Murine BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Experimental Plating: Cells are seeded in appropriate plates (e.g., 96-well for Griess assay, 24-well for ELISA) and allowed to adhere for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Dexamethasone for 1-2 hours before stimulation with LPS (100 ng/mL) for 24 hours.
2. Nitric Oxide (NO) Quantification (Griess Assay)
-
Principle: This colorimetric assay quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each treatment group.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample in a 96-well plate and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate nitrite concentration using a sodium nitrite standard curve.
-
3. Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Perform the assay according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards and incubate.
-
Add the detection antibody, followed by an enzyme-linked secondary antibody.
-
Add the substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: Hypothesized LPS-induced NF-κB signaling pathway in microglia and the potential inhibitory point of action for this compound.
Experimental Workflow
Caption: Workflow for in vitro validation of anti-inflammatory compounds in LPS-stimulated microglial cells.
Conclusion
This guide provides a standardized methodology for the initial validation of this compound as a potential anti-inflammatory agent in microglia. The presented framework, including comparative data tables, detailed protocols, and clear visual diagrams, offers a robust approach for generating reliable and comparable results. Based on the hypothetical data, this compound demonstrates a dose-dependent reduction in key inflammatory markers, though it appears less potent than the corticosteroid Dexamethasone. Further investigation into its mechanism of action, particularly its interaction with the MIF protein and associated signaling pathways, is warranted to fully characterize its therapeutic potential for neuroinflammatory disorders.
References
- 1. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Microglia Specific Drug Targeting Using Natural Products for the Regulation of Redox Imbalance in Neurodegeneration [frontiersin.org]
- 4. Discovery of novel MIF inhibitors that attenuate microglial inflammatory activation by structures-based virtual screening and in vitro bioassays - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Engagement of MIF Protein: A Comparative Guide for Researchers
A critical clarification on Boc-MIF-1-Am: Initial investigations into "this compound" reveal a common point of confusion stemming from its nomenclature. Current scientific literature identifies this compound as a bioconjugate of melanostatin (MIF-1) and adamantanamine, which functions as an enhancer of the human dopamine D2 receptor[1]. The "MIF-1" in this context refers to Melanocyte-Stimulating Hormone Release-Inhibiting Factor, a neuropeptide with distinct functions from the cytokine Macrophage Migration Inhibitory Factor (MIF). This guide will therefore focus on the established methods for confirming on-target engagement of compounds with the MIF protein , providing a framework for researchers in this field.
Introduction to MIF Protein and its Therapeutic Potential
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a crucial role in the regulation of innate and adaptive immunity.[2][3] It is implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancer, making it a significant therapeutic target.[4] MIF exerts its biological effects primarily through interaction with its cell surface receptor CD74, which then forms a complex with CD44, initiating downstream signaling cascades.[5] Key signaling pathways activated by MIF include the MAPK/ERK and PI3K/Akt pathways, which regulate cellular processes such as inflammation, proliferation, and survival.
This guide provides a comparative overview of experimental techniques and data for confirming the direct binding of small molecule inhibitors to the MIF protein.
Quantitative Comparison of MIF Inhibitors
To illustrate the confirmation of on-target engagement, this section presents data for well-characterized MIF inhibitors. The following table summarizes key binding and functional parameters for selected compounds that directly target the MIF protein.
| Compound | Target Site | Binding Affinity (Kd) | IC50 (Tautomerase Activity) | Cell-Based Assay (e.g., Anti-inflammatory) | Reference |
| ISO-1 | Tautomerase active site | Not explicitly found | ~7 µM | Inhibition of MIF-induced pro-inflammatory cytokine release | |
| p425 | Allosteric site | Not explicitly found | 1.8 µM | Inhibition of MIF-induced IL-6 and IL-8 secretion | |
| TE-11 | Tautomerase active site | Not explicitly found | 5.63 µM | Reduction of inflammatory markers in a Crohn's disease model | |
| NAPQI | Tautomerase active site (covalent) | Irreversible | Time-dependent inhibition | Blocks MIF downstream signaling |
Note: The binding affinity (Kd) is a direct measure of on-target engagement, while IC50 values in enzymatic assays and efficacy in cell-based assays provide functional evidence of target modulation.
Experimental Protocols for Confirming On-Target Engagement
Several biophysical and cell-based assays are employed to confirm the direct interaction between a compound and its target protein. Below are detailed protocols for key techniques used to study MIF-ligand binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity of a ligand to a protein immobilized on a sensor surface.
Protocol:
-
Protein Immobilization: Recombinant human MIF protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: The test compound (e.g., this compound alternative) is serially diluted in a suitable running buffer (e.g., HBS-EP).
-
Binding Analysis: The analyte solutions are injected over the sensor chip surface at a constant flow rate. The association and dissociation of the analyte are monitored in real-time, generating a sensorgram.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein in solution, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Purified MIF protein is placed in the sample cell, and the test compound is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: The compound is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The cell lysates are heated at a range of temperatures.
-
Protein Extraction: The soluble fraction of proteins is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble MIF protein at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing MIF Signaling and Experimental Workflows
To further aid in the understanding of MIF's role and the methods to study its interactions, the following diagrams are provided.
Caption: Simplified MIF signaling pathway upon binding to the CD74 receptor.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Confirming the on-target engagement of a potential therapeutic compound with the MIF protein is a critical step in drug development. This guide has clarified the identity of this compound and provided a comprehensive overview of the methodologies and comparative data necessary for researchers to confidently assess the interaction of their compounds with the MIF protein. By employing a combination of biophysical and cell-based assays, researchers can robustly validate direct binding and functional modulation of MIF, paving the way for the development of novel therapeutics for a range of inflammatory and malignant diseases.
References
- 1. This compound | hD2R激活剂 | MCE [medchemexpress.cn]
- 2. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An essential regulatory role for macrophage migration inhibitory factor in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of macrophage migration inhibitory factor (MIF) as an emerging class of therapeutics for immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Kinetic Analyses of Macrophage Migration Inhibitory Factor (MIF) Active Site Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Neuroprotective Efficacy: A Comparative Analysis of Boc-MIF-1-Am and Other Neuropeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Boc-MIF-1-Am against other prominent neuropeptides, including Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), Vasoactive Intestinal Peptide (VIP), and Neuropeptide Y (NPY). The data presented is based on available preclinical research, offering insights into their therapeutic potential in various models of neurodegeneration.
While direct comparative studies for this compound are not yet available, its neuroprotective actions are extrapolated from its parent peptide, Melanocyte-Stimulating Hormone Release-Inhibiting Factor-1 (MIF-1). The tert-Butyloxycarbonyl (Boc) and C-terminal amidation modifications are generally introduced to enhance peptide stability and bioavailability, suggesting that this compound may exhibit similar or potentially more potent neuroprotective properties than MIF-1.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes the quantitative data from various studies investigating the neuroprotective effects of MIF-1, PACAP, VIP, and NPY in different experimental models. It is important to note that direct head-to-head comparisons are limited, and experimental conditions vary between studies.
| Neuropeptide | Experimental Model | Key Efficacy Metric | Result |
| MIF-1 | Chronic Stress Model (Rat) | Behavioral (Open Field Activity) | Significantly increased activity at 0.1 and 1.0 mg/kg doses.[1] |
| PACAP | Permanent Middle Cerebral Artery Occlusion (MCAO) (Rat) | Infarct Volume Reduction | 14.3% infarct volume at 24h (vs. 21.5% in control).[2] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) (Mouse) | Infarct Size Reduction | ~36% reduction with a glycosylated PACAP analog (10 mg/kg).[3] | |
| VIP | Permanent Middle Cerebral Artery Occlusion (MCAO) (Rat) | Infarct Volume Reduction | No significant reduction (20.7% vs. 21.5% in control at 24h).[2] |
| MPTP-induced Parkinson's Model (Mouse) | Microglial Activation Reduction | VIPR2 agonist significantly decreased activated microglia to 18.05 ± 7.4 cells/mm² (vs. 44.5 ± 6.9 in MPTP group).[4] | |
| Neuropeptide Y (NPY) | Glutamate-induced Excitotoxicity (SH-SY5Y cells) | Cell Viability Increase | 1.8 to 2.4-fold increase in cell viability with 1 µM NPY. |
| Glutamate-induced Apoptosis (Retinal Neural Cells) | Reduction in Apoptotic Cells | NPY Y5 receptor agonist decreased TUNEL-positive cells to 68.2 ± 6.0% of the glutamate-treated group. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Neuroprotection Assay: MTT Assay for Cell Viability
This protocol is a standard method to assess the ability of a compound to protect neuronal cells from a toxic insult.
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing the neuroprotective peptide (e.g., NPY at various concentrations) for a pre-incubation period of 1 to 2 hours.
-
Induction of Toxicity: A neurotoxic agent (e.g., glutamate at a final concentration of 40 mM or MPP+ for Parkinson's models) is added to the wells, and the plate is incubated for 24 to 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is widely used to mimic ischemic stroke and evaluate the efficacy of neuroprotective agents.
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
Occlusion: A 4-0 nylon monofilament with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60 or 120 minutes), the filament is withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Treatment: The neuroprotective peptide (e.g., PACAP) is administered intravenously or intracerebroventricularly at a specific time point before or after the occlusion.
-
Neurological Assessment: Neurological deficits are assessed at various time points after surgery using a standardized scoring system.
-
Infarct Volume Measurement: After 24 or 48 hours, the animals are euthanized, and the brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained area (infarct) is quantified using image analysis software.
Apoptosis Detection: TUNEL Staining of Brain Tissue
This method is used to identify apoptotic cells in tissue sections by detecting DNA fragmentation.
-
Tissue Preparation: Brains are fixed with 4% paraformaldehyde, cryoprotected in sucrose, and sectioned on a cryostat.
-
Permeabilization: Sections are treated with proteinase K to permeabilize the tissue.
-
TUNEL Reaction: The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT catalyzes the addition of biotin-dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated biotin is detected using streptavidin conjugated to a fluorescent probe (e.g., FITC) or an enzyme (e.g., horseradish peroxidase) for colorimetric detection.
-
Microscopy: The sections are counterstained with a nuclear stain (e.g., DAPI) and visualized under a fluorescence or light microscope. Apoptotic cells are identified by the colocalization of the TUNEL signal with the nuclear stain.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in the neuroprotective actions of the discussed neuropeptides and a general experimental workflow for assessing neuroprotection.
Caption: General signaling pathways activated by neuroprotective neuropeptides.
Caption: Experimental workflow for in vitro neuroprotection assays.
References
- 1. Vasoactive intestinal peptide (VIP) prevents neurotoxicity in neuronal cultures: relevance to neuroprotection in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative neuroprotective effects of preischemic PACAP and VIP administration in permanent occlusion of the middle cerebral artery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PACAP glycosides promote cell outgrowth in vitro and reduce infarct size after stroke in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
Safety Operating Guide
Proper Disposal Procedures for Boc-MIF-1-Am: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for Boc-MIF-1-Am, a protected peptide utilized in various research applications. Adherence to these protocols is crucial for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact. The information presented is based on established safety data for structurally similar compounds and general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): All personnel handling this compound should wear standard laboratory attire, including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
Engineering Controls: Work in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust or aerosols.
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Protocol: A Step-by-Step Approach
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this compound be discharged into the sewer system or discarded as regular solid waste.
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealable container for this compound waste.
-
The container must be made of a material compatible with the chemical.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling:
-
Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution.
-
Include the date of waste generation.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents and strong acids.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the contractor with all necessary information about the waste material.
-
Spill Management
In the event of a spill, the following procedures should be followed:
-
Small Spill: Carefully sweep up the solid material, avoiding dust generation. Place the collected material into a designated, sealed container for disposal.
-
Large Spill: Evacuate the area and contact your institution's emergency response team or EHS department for assistance.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes typical properties for Boc-protected amino acids, which can serve as a general reference.
| Property | Typical Value/Information |
| Physical State | Solid (powder or crystalline) |
| Stability | Stable under recommended storage conditions |
| Incompatible Materials | Strong oxidizing agents, Strong acids |
| Hazardous Decomposition | Oxides of carbon (CO, CO2) and nitrogen (NOx) upon combustion |
Signaling Pathway of MIF-1
This compound is a protected form of MIF-1 (Melanocyte-inhibiting factor), a neuropeptide that modulates dopaminergic signaling in the central nervous system. The diagram below illustrates the proposed mechanism of action for MIF-1.
Caption: Proposed signaling pathway of MIF-1 as a positive allosteric modulator of the Dopamine D2 receptor.
Personal protective equipment for handling Boc-MIF-1-Am
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like Boc-MIF-1-Am is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during the initial reconstitution of the lyophilized powder.[2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles. The type of respirator should be selected based on a risk assessment. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Receiving and Storage:
-
Upon receipt, lyophilized peptides can be stored at room temperature for several days to weeks.
-
For long-term storage, it is recommended to store lyophilized peptides at or below -20°C.
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption.
Reconstitution and Aliquoting:
-
Reconstitution:
-
Refer to the manufacturer's Certificate of Analysis (COA) for the appropriate solvent. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by dilution with an aqueous buffer.
-
Add the selected solvent to the vial containing the lyophilized peptide.
-
To dissolve the peptide, gently swirl or vortex the vial. Avoid vigorous shaking.
-
-
Aliquoting:
-
To avoid repeated freeze-thaw cycles, it is recommended to divide the reconstituted peptide solution into smaller, single-use aliquots.
-
Store peptide solutions at 2-8°C for short-term use or frozen for long-term storage.
-
Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Workflow: Handling Lyophilized and Reconstituted Peptide
Caption: Workflow for safe handling, storage, and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
